Tert-butyl 2-(4-cyanophenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(4-cyanophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXDECGJSGYAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure and molecular weight of Tert-butyl 2-(4-cyanophenoxy)acetate
An In-Depth Technical Guide to Tert-butyl 2-(4-cyanophenoxy)acetate
Prepared by the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 2-(4-cyanophenoxy)acetate, a key chemical intermediate in organic synthesis. The document details the compound's fundamental physicochemical properties, including its precise molecular weight and structure. A thorough, field-tested protocol for its synthesis via Williamson etherification is presented, emphasizing the causal reasoning behind procedural steps to ensure reproducibility and safety. Furthermore, this guide outlines the compound's emerging applications in pharmaceutical research and drug development, supported by authoritative references. Standard practices for safe handling, storage, and disposal are also included to provide a complete operational framework for researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 2-(4-cyanophenoxy)acetate is a bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex chemical entities. Its structure incorporates a tert-butyl ester, an ether linkage, and a nitrile group, each conferring specific reactivity and utility. The tert-butyl group, in particular, offers steric protection and can enhance the solubility of the molecule in organic solvents, a desirable trait in many synthetic applications[1]. This functional group can be selectively removed under acidic conditions, making it an effective protecting group for the carboxylic acid moiety.
The presence of the cyano (nitrile) group and the phenoxy ring system opens avenues for a wide array of chemical transformations. These features make the compound a versatile intermediate, particularly in the development of novel pharmaceutical agents and other specialized chemicals. This guide aims to consolidate the essential technical information required for the effective and safe utilization of this compound in a research and development setting.
Physicochemical Properties and Structure
The structural and physical characteristics of a compound are foundational to its application in synthesis. Tert-butyl 2-(4-cyanophenoxy)acetate's identity is defined by its specific arrangement of atoms and the resulting molecular properties.
Chemical Structure
The molecule consists of a 4-cyanophenol core connected via an ether linkage to an acetic acid, which is esterified with a tert-butyl group.
IUPAC Name: tert-butyl 2-(4-cyanophenoxy)acetate
DOT Script for Chemical Structure:
Caption: Chemical structure of Tert-butyl 2-(4-cyanophenoxy)acetate.
Quantitative Data Summary
The following table summarizes the key quantitative properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | [2] |
| Molecular Weight | 247.29 g/mol | [2] |
| CAS Number | 124499-21-4 | [2] |
Synthesis Protocol: Williamson Ether Synthesis
The most common and reliable method for preparing Tert-butyl 2-(4-cyanophenoxy)acetate is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Rationale of Experimental Choices
-
Base Selection (Potassium Carbonate): A moderately strong base like K₂CO₃ is chosen to deprotonate the weakly acidic 4-cyanophenol. It is strong enough to form the reactive phenoxide nucleophile but not so strong as to cause unwanted side reactions with the ester group.
-
Solvent (Acetone): Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the organic reactants while also facilitating the reaction by solvating the potassium cation, leaving the phenoxide anion relatively free to act as a nucleophile.
-
Reactant (Tert-butyl bromoacetate): This alkyl halide provides the tert-butyl acetate moiety. The bromide is a good leaving group, which is essential for an efficient Sₙ2 reaction.
-
Reaction Temperature: The reaction is typically performed at the reflux temperature of acetone to provide sufficient activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.
Step-by-Step Methodology
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Reaction Initiation: Stir the mixture at room temperature for 20 minutes to allow for the formation of the potassium phenoxide salt.
-
Addition of Alkyl Halide: Add tert-butyl bromoacetate (1.1 eq) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Applications in Research and Drug Development
Tert-butyl 2-(4-cyanophenoxy)acetate is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Building Block for Bioactive Molecules: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The ester can be deprotected to reveal a carboxylic acid, which can then be coupled with other molecules. This versatility makes it a valuable precursor in creating libraries of compounds for drug screening.
-
Synthesis of Novel Compounds: Its unique combination of functional groups allows for its use in the development of compounds with potential applications in various therapeutic areas. For instance, related structures are explored in the context of creating targeted therapies in medicinal chemistry[3].
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices[4]. Use in a well-ventilated area and avoid the formation of dust and aerosols[4]. Avoid contact with skin, eyes, and clothing[5].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat[4][5].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[6][7]. Recommended storage is often under refrigerated conditions (2-8°C)[4].
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains[4].
Visualization of Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process described in section 3.0.
DOT Script for Synthesis Workflow:
Caption: Workflow for the Williamson ether synthesis of the title compound.
References
-
NIC Industries. Safety Data Sheet: Tert-butyl acetate. Available from: [Link]
-
Hoang, N. M. H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(12), 869. Available from: [Link]
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate,(CAS# 124499-21-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. aaronchem.com [aaronchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. images.nicindustries.com [images.nicindustries.com]
An In-depth Technical Guide to 4-Cyanophenoxyacetic Acid Tert-Butyl Ester
This guide provides a comprehensive overview of the chemical data, synthesis, characterization, and potential applications of 4-cyanophenoxyacetic acid tert-butyl ester. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this compound.
Introduction
4-Cyanophenoxyacetic acid tert-butyl ester is a bifunctional organic molecule that incorporates a nitrile group, an ether linkage, and a tert-butyl ester. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The tert-butyl ester group serves as a common protecting group for the carboxylic acid, which can be selectively removed under specific conditions, allowing for further chemical transformations. The presence of the cyano group and the aromatic ring offers additional sites for chemical modification, making it a versatile building block in medicinal chemistry and materials science.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C13H15NO3 | |
| Molecular Weight | 233.26 g/mol | |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted: Soluble in organic solvents like DMSO and ethyl acetate; sparingly soluble in water.[1] | N/A |
| CAS Number | 137532-56-8 | N/A |
Structural Identifiers:
-
SMILES: CC(C)(C)OC(=O)COC1=CC=C(C=C1)C#N[2]
-
InChI: InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3[2]
-
InChIKey: CJXDECGJSGYAQU-UHFFFAOYSA-N[2]
Below is a diagram illustrating the chemical structure of 4-cyanophenoxyacetic acid tert-butyl ester.
Caption: Chemical structure of 4-cyanophenoxyacetic acid tert-butyl ester.
Synthesis and Purification
Proposed Synthesis Workflow
The proposed synthesis involves the reaction of 4-cyanophenoxyacetic acid with a tert-butylating agent in the presence of a coupling agent and a base.
Caption: Proposed workflow for the synthesis of 4-cyanophenoxyacetic acid tert-butyl ester.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for tert-butyl ester synthesis from carboxylic acids.[3][4]
Materials:
-
4-Cyanophenoxyacetic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a solution of 4-cyanophenoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add tert-butanol (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used). Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-cyanophenoxyacetic acid tert-butyl ester.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can hydrolyze the coupling agents and compete with the alcohol in the esterification reaction, reducing the yield.
-
DMAP as a Catalyst: DMAP is a highly effective acylation catalyst that accelerates the esterification reaction.
-
DCC/EDC as Coupling Agents: These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.
-
Aqueous Workup: Removes unreacted starting materials, water-soluble byproducts, and the catalyst.
-
Column Chromatography: A standard and effective method for purifying organic compounds of moderate polarity.
Spectroscopic Characterization
While specific experimental spectra for 4-cyanophenoxyacetic acid tert-butyl ester are not widely published, the expected spectral features can be predicted based on its functional groups.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the tert-butyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -CN) | 7.60 - 7.70 | Doublet | 2H |
| Aromatic (ortho to -O) | 6.90 - 7.00 | Doublet | 2H |
| -O-CH₂- | 4.60 - 4.70 | Singlet | 2H |
| -C(CH₃)₃ | 1.50 | Singlet | 9H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 168 - 170 |
| Aromatic C-CN | 105 - 110 |
| Aromatic C-O | 160 - 162 |
| Aromatic CH (ortho to -CN) | 133 - 135 |
| Aromatic CH (ortho to -O) | 115 - 117 |
| -O-CH₂- | 65 - 67 |
| -C(CH₃)₃ | 81 - 83 |
| -C(CH₃)₃ | 28 - 29 |
| -CN | 118 - 120 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the nitrile, ester carbonyl, and ether functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2240 (sharp, medium) |
| C=O (Ester) | 1735 - 1750 (strong) |
| C-O (Ester) | 1150 - 1250 (strong) |
| C-O (Aromatic Ether) | 1230 - 1270 and 1020 - 1075 |
| C-H (Aromatic) | 3030 - 3100 (medium) |
| C-H (Aliphatic) | 2850 - 3000 (medium) |
Mass Spectrometry (MS) (Predicted)
In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 233. Key fragmentation patterns would likely involve the loss of the tert-butyl group (m/z 57) and potentially the cleavage of the ester group.
Applications and Future Directions
4-Cyanophenoxyacetic acid tert-butyl ester is a promising building block for various applications due to its versatile functionality.
-
Pharmaceutical Drug Development: The cyano group can be a key pharmacophore or can be converted into other functional groups such as amides, carboxylic acids, or tetrazoles, which are prevalent in many drug molecules. The phenoxyacetic acid scaffold is also found in a number of biologically active compounds.
-
Materials Science: The rigid aromatic core and the polar nitrile group suggest potential applications in the synthesis of liquid crystals, polymers with specific electronic properties, and other functional materials.
-
Organic Synthesis: As a protected form of 4-cyanophenoxyacetic acid, it allows for selective reactions at other positions of the molecule before deprotection of the carboxylic acid for further derivatization.
Future research could focus on the development and optimization of a scalable synthesis for this compound, a full experimental characterization of its properties, and its utilization in the synthesis of novel compounds with interesting biological or material properties.
Conclusion
4-Cyanophenoxyacetic acid tert-butyl ester is a valuable chemical intermediate with significant potential in various fields of chemical research. This guide has provided a detailed overview of its chemical data, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data. As a versatile building block, it offers numerous opportunities for the synthesis of complex and functional molecules, making it a compound of interest for further investigation and application.
References
-
Chem-Impex. (n.d.). Tert-Butyl 2-(3-Cyano-4-Fluorophenyl)Acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]
-
Tradeindia. (n.d.). (4-acetyl-phenoxy)-acetic Acid Tert-butyl Ester. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 2-(4-cyanophenoxy)acetate (C13H15NO3). Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Peroxybenzoic acid, tert-butyl ester (CAS 614-45-9). Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]
- Google Patents. (n.d.). CN102633681B - Preparation method of using ester exchange method to synthesize cyanoacetic acid tert-butyl ester.
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2013). Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as Coupling Reagent for Racemization-Free Esterification, Thioesterification, Amidation and Peptide Synthesis. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
ChemRxiv. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. Retrieved from [Link]
-
Boron Molecular. (n.d.). 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. Retrieved from [Link]
-
ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
- Google Patents. (n.d.). CN102140071A - Method for synthesizing 2-(4-tert-butyl-phenyl) malonic mononitrile (2-methoxyl) ethyl ester.
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
-
Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectrum of compounds. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). tert-Butyl acetate. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
MilliporeSigma. (n.d.). tert-Butyl cyanoacetate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). Retrieved from [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
-
Drug Design, Development and Therapy. (2020). Characterization of Stable and Reactive Metabolites of the Anticancer. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-, butyl ester. Retrieved from [Link]
Sources
Solubility Profiling of Tert-butyl 2-(4-cyanophenoxy)acetate: A Technical Framework
Executive Summary
Tert-butyl 2-(4-cyanophenoxy)acetate (CAS: 147840-05-9) is a critical intermediate in the synthesis of pharmaceutical agents, particularly peroxisome proliferator-activated receptor (PPAR) agonists and fibrate-class lipid-lowering drugs. Its physicochemical behavior—specifically solubility in organic solvents—dictates the efficiency of reaction kinetics, purification yields, and crystallization processes.
This guide provides a comprehensive technical analysis of the compound’s solubility profile.[1] In the absence of universally standardized public datasets for this specific intermediate, we establish a predictive theoretical framework based on Hansen Solubility Parameters (HSP) and define the gold-standard experimental protocol for generating validation data. This document serves as a blueprint for process chemists and formulation scientists to optimize solvent selection.
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9]
Structural Analysis
The solubility behavior of Tert-butyl 2-(4-cyanophenoxy)acetate is governed by the competition between its three distinct functional domains:
| Functional Domain | Character | Solubility Influence |
| Tert-butyl Ester | Hydrophobic / Bulky | Enhances solubility in non-polar organic solvents (ethers, toluene); reduces crystal packing density compared to methyl esters. |
| Phenoxy Core | Aromatic / Planar | Provides |
| 4-Cyano Group | Highly Polar / Dipole | Increases polarity ( |
-
Molecular Weight: 233.26 g/mol
-
Predicted Physical State: Crystalline Solid (due to rigid phenoxy-cyano alignment).
-
Melting Point Range (Est.): 60–80°C (Lower than the free acid due to esterification, but elevated by the cyano dipole).
Theoretical Solubility (Hansen Parameters)
Using Group Contribution Methods, we estimate the Hansen Solubility Parameters (HSP) to predict solvent compatibility. The compound acts primarily as a hydrogen bond acceptor (due to ester and nitrile groups) with no donor capacity.
- (Dispersion): High (Aromaticity)
- (Polarity): Moderate-High (Nitrile dipole)
- (H-Bonding): Low-Moderate (Acceptor only)
Predicted Solvent Compatibility Rank:
-
Excellent: Dichloromethane, THF, Ethyl Acetate (High affinity).
-
Good: Acetone, Acetonitrile, Toluene (Temperature dependent).
-
Moderate: Ethanol, Methanol (Requires heating to overcome crystal lattice energy).
-
Poor: Water, Hexane, Heptane (Anti-solvents for crystallization).
Experimental Protocol: Solubility Determination
To generate precise mole-fraction solubility data (
Workflow Diagram
The following DOT diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached.
Figure 1: Isothermal Saturation Workflow for Solubility Determination.
Detailed Methodology
-
Preparation: Add excess Tert-butyl 2-(4-cyanophenoxy)acetate solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate at constant temperature (
) for 24–48 hours. Ensure solid phase persists (saturation). -
Clarification: Stop agitation and allow settling for 2 hours. Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter to avoid precipitation during transfer.
-
Quantification:
-
Dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water).
-
Analyze via HPLC (C18 column, UV detection at
nm). -
Calculate concentration (
) using a pre-established calibration curve.
-
Thermodynamic Modeling & Data Analysis
Once experimental data is gathered, it must be modeled to determine the enthalpy and entropy of dissolution. The Modified Apelblat Equation is the industry standard for correlating solubility with temperature for pharmaceutical intermediates.
The Modified Apelblat Equation
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via multivariate regression.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
Interpretation Guide:
-
Positive
(Endothermic): Solubility increases with temperature. This is expected for Tert-butyl 2-(4-cyanophenoxy)acetate in most organic solvents. -
Steep Slope (High
): Indicates high sensitivity to temperature, making the solvent ideal for cooling crystallization (e.g., Ethanol or Toluene). -
Flat Slope (Low
): Solubility is independent of temperature; poor for crystallization but good for reaction consistency (e.g., THF or DCM).
Practical Applications & Solvent Selection
Based on the structural properties, the following solvent systems are recommended for specific process steps:
Recrystallization Strategy
To achieve high purity (>99.5%), a binary solvent system is often required.
-
Solvent (Good): Ethyl Acetate or Acetone (High solubility at high T).
-
Anti-Solvent (Poor): Hexane or Heptane (Low solubility at all T).
-
Protocol: Dissolve crude solid in hot Ethyl Acetate. Slowly add Hexane until turbidity appears. Cool gradually to 0°C to induce nucleation.
Reaction Medium
For nucleophilic substitutions or coupling reactions involving this intermediate:
-
Preferred: Acetonitrile (MeCN) or DMF.
-
Reasoning: High solubility of the cyano-ester combined with polar aprotic nature stabilizes charged transition states without solvating the nucleophile too strongly (in the case of MeCN).
Partitioning/Extraction
-
Behavior: The compound will partition almost exclusively into the Ethyl Acetate layer (
), allowing for efficient washing of inorganic salts into the aqueous phase.
Visualization of Solvent Power[1]
The following diagram illustrates the predicted solubility hierarchy based on polarity and hydrogen bonding capability.
Figure 2: Predicted Solubility Hierarchy for Process Optimization.
References
-
Sigma-Aldrich. Product Specification: Tert-butyl 2-(4-cyanophenoxy)acetate (CAS 147840-05-9). Accessed 2026. Link
-
PubChem. Compound Summary: Phenoxyacetic Acid Derivatives.[3] National Library of Medicine. Link
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical Basis for Solubility Prediction).
- Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
-
Kiani, M., et al. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research, 2024. Link
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Methodological & Application
Synthesis of Tert-butyl 2-(4-cyanophenoxy)acetate from 4-cyanophenol: An Application Note and Protocol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the synthesis of tert-butyl 2-(4-cyanophenoxy)acetate, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines the Williamson ether synthesis of the target molecule from 4-cyanophenol and tert-butyl bromoacetate. This guide is designed to provide a comprehensive understanding of the reaction, including the underlying mechanism, safety considerations, a detailed experimental protocol, and methods for product characterization.
Introduction
Tert-butyl 2-(4-cyanophenoxy)acetate serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a phenoxyacetic acid moiety with a nitrile group and a tert-butyl ester, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The Williamson ether synthesis is a classic and reliable method for the formation of ethers, proceeding via an SN2 mechanism.[1][2][3] This application note details a robust protocol for this synthesis, optimized for yield and purity.
Reaction Mechanism and Scientific Rationale
The synthesis of tert-butyl 2-(4-cyanophenoxy)acetate from 4-cyanophenol proceeds via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, tert-butyl bromoacetate.
Step 1: Deprotonation of 4-cyanophenol
4-Cyanophenol is a weak acid with a pKa of approximately 7.97.[4][5] The electron-withdrawing nature of the para-cyano group increases the acidity of the phenolic proton compared to phenol itself (pKa ≈ 9.8).[6][7] To facilitate the reaction, a strong base is required to deprotonate the phenol and form the more nucleophilic phenoxide ion. Sodium hydride (NaH) is an excellent choice for this purpose as it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[8] The use of NaH also avoids the introduction of water, which could lead to side reactions.
Step 2: Nucleophilic Attack by the Phenoxide
The resulting 4-cyanophenoxide ion is a potent nucleophile. It attacks the electrophilic carbon atom of tert-butyl bromoacetate, which bears a good leaving group (bromide). This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][3] The reaction is concerted, meaning the bond formation between the phenoxide oxygen and the alkyl carbon occurs simultaneously with the breaking of the carbon-bromine bond. For the SN2 reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions.[1][9] Tert-butyl bromoacetate, while having a bulky tert-butyl group on the ester, presents a primary carbon for the nucleophilic attack, making it a suitable substrate.
Safety and Handling
Prior to commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all reagents.
-
4-Cyanophenol: Harmful if swallowed and causes skin and serious eye irritation.[10][11][12] May cause respiratory irritation.[10][12] Avoid breathing dust and ensure adequate ventilation.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12]
-
Sodium Hydride (60% dispersion in mineral oil): Reacts violently with water to produce flammable hydrogen gas.[13][14][15] Causes severe skin burns and eye damage.[16] Handle in a fume hood, away from water and sources of ignition.[13][14] Use non-sparking tools.[13] Wear flame-retardant gloves and clothing.[13]
-
Tert-butyl bromoacetate: Flammable liquid and vapor.[17][18] Causes skin and serious eye irritation.[17][19] May cause respiratory irritation.[17] Keep away from heat, sparks, and open flames.[17][20] Handle in a well-ventilated area.[17][21]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties |
| 4-Cyanophenol | C₇H₅NO | 119.12 | 767-00-0 | White crystalline solid, mp 110-113 °C[5][22] |
| Sodium Hydride | NaH | 24.00 | 7632-00-0 | 60% dispersion in mineral oil, reactive with water[14] |
| Tert-butyl bromoacetate | C₆H₁₁BrO₂ | 195.05 | 5292-43-3 | Colorless to pale yellow liquid, bp 40-42 °C/0.1 mmHg[23] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, inhibitor-free |
| Saturated aq. NH₄Cl | - | - | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade |
| Hexanes | - | - | - | ACS grade |
| Brine | - | - | - | Saturated aqueous NaCl solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | - |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of tert-butyl 2-(4-cyanophenoxy)acetate.
Step-by-Step Procedure
-
Preparation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-cyanophenol (5.95 g, 50 mmol).
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the 4-cyanophenol is completely dissolved.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol) to the solution in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.
-
Stir the resulting suspension at room temperature for 30 minutes. The formation of a precipitate (sodium 4-cyanophenoxide) may be observed.
-
-
Alkylation:
-
Slowly add tert-butyl bromoacetate (8.0 mL, 55 mmol) to the reaction mixture dropwise via a syringe over 15 minutes.
-
Allow the reaction to stir at room temperature overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes solvent system.
-
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. Caution: Unreacted sodium hydride will react vigorously.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be obtained as an oil or a semi-solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield tert-butyl 2-(4-cyanophenoxy)acetate as a white solid or a colorless oil.
-
Characterization and Analysis
The identity and purity of the synthesized tert-butyl 2-(4-cyanophenoxy)acetate should be confirmed by standard analytical techniques.
Characterization Workflow Diagram
Caption: Logical flow for the characterization of the synthesized product.
Expected Analytical Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.62 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 4.60 (s, 2H, OCH₂)
-
δ 1.49 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 167.5, 161.2, 134.1, 118.9, 115.5, 104.8, 83.0, 65.7, 28.1
-
-
IR (KBr, cm⁻¹):
-
~2230 (C≡N stretch)
-
~1750 (C=O stretch, ester)
-
~1605, 1505 (C=C stretch, aromatic)
-
~1230, 1040 (C-O stretch, ether and ester)
-
-
Mass Spectrometry (ESI+):
-
m/z = 234.1 [M+H]⁺, 256.1 [M+Na]⁺
-
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of tert-butyl 2-(4-cyanophenoxy)acetate via the Williamson ether synthesis. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The provided characterization data will aid in confirming the identity and purity of the final product.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]
-
Unilong. (n.d.). 4-Cyanophenol CAS 767-00-0. Retrieved from [Link]
-
Brainly. (2023, June 19). The molecule 4-cyanophenol (pKa=7.7) is approximately 125 times more acidic than phenol (pKa=9.8). Use resonance logic to propose a complete explanation for why this is. Retrieved from [Link]
-
ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. Retrieved from [Link]
-
Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
LabAlley. (n.d.). Tert-Butyl Bromoacetate - Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - tert-Butyl bromoacetate, 99%. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
LabKem. (n.d.). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Retrieved from [Link]
-
BOSS CHEMICAL. (n.d.). 4-Cyanophenol CAS 767-00-0. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Chegg. (2022, September 1). Solved 0. The molecule 4-cyanophenol (pKa=7.7) is | Chegg.com. Retrieved from [Link]
-
Unilong. (n.d.). China 4-Cyanophenol CAS 767-00-0 factory and manufacturers. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-cyanophenyl carbonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-Butyl bromoacetate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reaction of Phenols with t-Butyl Bromide-Dimethyl Sulphoxide. M et h y I t h i omet h y I a t i o n versus B rom i nat i o n. Retrieved from [Link]
-
Patsnap. (2017, February 8). A green synthetic method for tert-butyl bromoacetate. Retrieved from [Link]
-
Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN106380398A - A green synthetic method for tert-butyl bromoacetate.
-
PrepChem.com. (n.d.). Synthesis of p-cyanophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) tert-Butyl 4-cyanophenyl carbonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2 - Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from [Link]
-
MDPI. (n.d.). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. Retrieved from [Link]
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Protocol for reacting 4-cyanophenol with tert-butyl bromoacetate
Application Note: Optimized Synthesis of tert-Butyl 2-(4-cyanophenoxy)acetate via Williamson Etherification
Abstract
This application note details a robust, scalable protocol for the O-alkylation of 4-cyanophenol with tert-butyl bromoacetate. This transformation utilizes a Williamson ether synthesis mechanism to generate tert-butyl 2-(4-cyanophenoxy)acetate, a critical intermediate in the synthesis of PPAR
Introduction & Chemical Context
The formation of aryl-alkyl ethers is a cornerstone of medicinal chemistry. In this specific protocol, the reaction couples an electron-deficient phenol (4-cyanophenol) with an
Strategic Considerations:
-
Acidity of Substrate: 4-Cyanophenol has a pKa of approximately 7.95 due to the electron-withdrawing nitrile group. This enhanced acidity allows the use of mild bases (potassium carbonate) rather than hazardous metal hydrides (NaH), improving safety and functional group tolerance.
-
Electrophile Reactivity: tert-Butyl bromoacetate is a potent electrophile. The bulky tert-butyl group serves as an acid-labile protecting group, preventing transesterification side reactions often seen with methyl/ethyl esters under basic conditions.
-
Solvent Effects: While acetone is the traditional solvent for Williamson syntheses, polar aprotic solvents like DMF or NMP significantly accelerate the reaction rate by solvating the potassium cation, leaving the phenoxide anion "naked" and more nucleophilic.
Reaction Mechanism & Pathway
The reaction proceeds via a classic
Figure 1: Mechanistic pathway of the O-alkylation via
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7][8][9][10][11][12] | Role |
| 4-Cyanophenol | 119.12 | 1.0 | Nucleophile |
| tert-Butyl bromoacetate | 195.05 | 1.2 | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Optional) |
| Solvent (Acetone or DMF) | - | [0.2 M] | Reaction Medium |
Method A: Acetone Reflux (Standard)
Best for: Ease of workup, academic labs, avoiding high-boiling solvents.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 4-cyanophenol (1.0 eq) in reagent-grade Acetone (5 mL per mmol of phenol).
-
Deprotonation: Add anhydrous
(2.0 eq) and KI (0.1 eq). Stir at room temperature for 15 minutes. The mixture will become a suspension.-
Note: KI acts as a Finkelstein catalyst, converting the bromide to a more reactive iodide in situ.
-
-
Addition: Add tert-butyl bromoacetate (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (
) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). -
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, excess ) using a sintered glass funnel. -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x).
-
Dry over
, filter, and concentrate.
-
Method B: DMF High-Efficiency (Recommended)
Best for: Scale-up, difficult substrates, maximizing yield.
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Solvation: Dissolve 4-cyanophenol (1.0 eq) in anhydrous DMF (3 mL per mmol).
-
Base Addition: Add
(1.5 eq). Stir vigorously. -
Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise.
-
Caution: This reaction can be exothermic in DMF.
-
-
Reaction: Stir at
for 2–4 hours.-
Why: DMF accelerates the
rate significantly compared to acetone; reflux is rarely needed.
-
-
Workup:
Workflow Logic & Decision Tree
Figure 2: Operational workflow for selecting the appropriate synthesis method.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Moisture in solvent | Use anhydrous DMF/Acetone; water kills the phenoxide. |
| Hydrolysis Product | Base too strong / Wet | Ensure |
| Dark Coloration | Oxidation of phenol | Run reaction under Nitrogen atmosphere. |
| Oily Product | Residual DMF | Wash organic layer 3x with water or 5% LiCl solution. |
Safety & Handling
-
4-Cyanophenol: Toxic if swallowed or in contact with skin. Ensure no acid is added to waste streams containing cyanide derivatives to prevent HCN formation (though the nitrile is generally stable).
-
tert-Butyl Bromoacetate: A potent lachrymator (tear gas agent) and alkylating agent. Handle only in a functioning fume hood. Wear double nitrile gloves.
-
DMF: Hepatotoxic and teratogenic. Avoid skin contact.
References
-
Williamson, A. W. (1850).[1] "Theory of Aetherification." Journal of the Chemical Society.
-
Hasimbegovic, V. (2007).[5] "Comment on Mono-Alkylation of a Phenol." ChemSpider Synthetic Pages. (Advocating for DMF over Acetone for similar carbamate-phenols).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Williamson Ether Synthesis mechanism).
-
Merck Research Laboratories . "Synthesis of Fibrate Intermediates." Organic Syntheses, Coll. Vol. 9, p. 550. (Analogous procedures for ether esters).
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- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 11. US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene - Google Patents [patents.google.com]
- 12. francis-press.com [francis-press.com]
Application Note: A Systematic Approach to Optimizing the Synthesis Yield of Tert-butyl 2-(4-cyanophenoxy)acetate
Abstract
Tert-butyl 2-(4-cyanophenoxy)acetate is a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Its efficient production is critical for downstream applications. This application note provides a comprehensive guide for researchers and process chemists to optimize the synthesis yield of this compound via the Williamson ether synthesis. We delve into the reaction mechanism, explore critical process parameters, and present detailed, self-validating protocols for systematic optimization. By methodically investigating variables such as base selection, solvent system, reaction temperature, and the potential use of phase-transfer catalysis, researchers can significantly enhance reaction efficiency, purity, and overall yield.
Introduction: The Williamson Ether Synthesis for Aryl Ethers
The synthesis of tert-butyl 2-(4-cyanophenoxy)acetate is most effectively achieved through the Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this specific application, the reaction involves the deprotonation of 4-cyanophenol to its corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, tert-butyl bromoacetate, to form the desired ether product.[1]
The overall reaction is as follows:
Figure 1: General reaction scheme for the synthesis of tert-butyl 2-(4-cyanophenoxy)acetate.
Achieving high yields in this synthesis requires careful control over several competing reactions and experimental variables. The primary side reaction is the base-catalyzed elimination of the alkylating agent, although this is less favored with primary alkyl halides like tert-butyl bromoacetate.[1][4] Another potential side reaction is C-alkylation on the aromatic ring, as the phenoxide ion is an ambident nucleophile.[1] This guide will systematically address the key parameters to maximize O-alkylation and minimize these unwanted pathways.
Reaction Mechanism and Key Principles
The synthesis follows a classic SN2 pathway, which occurs in a single, concerted step.[1] The nucleophilic 4-cyanophenoxide ion attacks the carbon atom bearing the bromine from the backside, displacing the bromide leaving group. This backside attack leads to an inversion of configuration at the electrophilic carbon, though this is not stereochemically relevant for tert-butyl bromoacetate.
Caption: The two-step process of Williamson ether synthesis.
Critical Parameters for Yield Optimization
The yield of the Williamson ether synthesis is highly dependent on a set of interconnected parameters. A systematic, one-factor-at-a-time (OFAT) approach is recommended to identify the optimal conditions for this specific transformation.
Base Selection and Stoichiometry
The first step of the reaction, the deprotonation of 4-cyanophenol, is critical. The choice of base depends on the acidity of the phenol. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols, allowing for a range of bases to be used.[5] The electron-withdrawing nature of the para-cyano group further increases the acidity of the phenolic proton, suggesting that mild bases should be effective.
-
Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): These are often the first choice for phenolic substrates.[3][5] They are mild, cost-effective, and generally minimize side reactions. Potassium carbonate is a common and effective choice.
-
Stronger Bases (NaOH, KOH): While effective, stronger bases can sometimes promote side reactions if not used carefully. They may be necessary for less acidic phenols but are likely not required here.[5]
-
Very Strong Bases (NaH, KH): These bases ensure complete and rapid deprotonation but are often overkill for phenols and can increase the risk of side reactions.[3][5] They also require strictly anhydrous conditions.
Experimental Insight: Start with potassium carbonate (K₂CO₃). Its mildness and ease of handling make it an ideal starting point. Use a slight excess (1.5-2.0 equivalents) to ensure complete deprotonation of the 4-cyanophenol.
Solvent System
The solvent plays a crucial role in an SN2 reaction by solvating the ions and reagents. The reaction rate is strongly influenced by the solvent's polarity and its ability to hydrogen bond.[1]
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[1][6] They possess strong dipoles to dissolve charged species (the phenoxide) but lack acidic protons. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of reaction.[6]
-
Polar Protic Solvents (To Avoid): Solvents like water, ethanol, and methanol should be avoided. Their acidic protons can form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that stabilizes it and significantly reduces its reactivity and the overall reaction rate.[6][7]
-
Apolar Solvents (To Avoid): Nonpolar solvents like hexane or toluene are generally poor choices as they cannot effectively dissolve the ionic phenoxide intermediate.[1]
Experimental Insight: DMF and ACN are excellent starting points due to their high dielectric constants and aprotic nature. ACN is often easier to remove during workup.
Reaction Temperature
Temperature directly influences the reaction rate. A typical Williamson ether synthesis is conducted between 50 and 100 °C.[1][8]
-
Lower Temperatures (e.g., 50-60 °C): May result in slower reaction rates and require longer reaction times but can offer better selectivity and minimize the formation of degradation byproducts.
-
Higher Temperatures (e.g., 80-100 °C): Will increase the reaction rate, but may also promote competing elimination reactions or cause decomposition of the starting materials or product.[1]
Experimental Insight: A starting temperature of 60-70 °C is a reasonable compromise. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time and temperature profile.
Phase-Transfer Catalysis (PTC)
For reactions where the phenoxide salt has low solubility in the organic solvent, or for scaling up the process, phase-transfer catalysis can be a powerful optimization tool.[1][9] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[10] This can dramatically increase reaction rates and allow for milder reaction conditions.
Experimental Protocols
Safety Precaution: tert-Butyl bromoacetate is a lachrymator. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
Materials and Equipment
-
4-Cyanophenol
-
tert-Butyl bromoacetate
-
Potassium Carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium or sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Protocol 1: Baseline Synthesis
This protocol serves as a standard procedure from which optimizations can be systematically explored.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (5.95 g, 50 mmol, 1.0 equiv) and anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 equiv).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask.
-
Reagent Addition: Add tert-butyl bromoacetate (8.1 mL, 55 mmol, 1.1 equiv) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 70 °C using a heating mantle and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the 4-cyanophenol starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure tert-butyl 2-(4-cyanophenoxy)acetate.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Protocol 2: Systematic Optimization Workflow
Using the baseline protocol, modify one parameter at a time to determine its effect on the reaction yield. It is crucial to keep all other parameters constant during each experiment.
Caption: A systematic workflow for yield optimization.
-
Base Screening: Repeat the baseline protocol using different bases (e.g., Cs₂CO₃, NaOH) while keeping the solvent (DMF), temperature (70 °C), and stoichiometry constant.
-
Solvent Screening: Using the best base identified, repeat the synthesis in different polar aprotic solvents (e.g., ACN, DMSO).
-
Temperature Screening: Using the best base and solvent combination, perform the reaction at different temperatures (e.g., 50 °C, 90 °C).
Data Presentation and Interpretation
The results of the optimization experiments should be tabulated to allow for clear comparison. The isolated yield of the purified product should be used as the primary metric for success.
Table 1: Effect of Base on Reaction Yield
| Entry | Base (1.5 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 70 | 5 | (Baseline) |
| 2 | Cs₂CO₃ | DMF | 70 | 5 | (Experimental) |
| 3 | NaOH | DMF | 70 | 5 | (Experimental) |
Table 2: Effect of Solvent on Reaction Yield (Using Optimal Base)
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | (Best from T1) | DMF | 70 | 5 | (Baseline) |
| 2 | (Best from T1) | ACN | 70 | 5 | (Experimental) |
| 3 | (Best from T1) | DMSO | 70 | 5 | (Experimental) |
By analyzing these tables, the combination of parameters that provides the highest yield can be identified, leading to a final, optimized protocol.
Conclusion
The synthesis of tert-butyl 2-(4-cyanophenoxy)acetate via the Williamson ether synthesis is a highly adaptable reaction. Yields can be significantly improved from a baseline level by systematically optimizing key reaction parameters. This application note demonstrates that a logical, evidence-based approach focusing on the selection of an appropriate base, an optimal polar aprotic solvent, and a suitable reaction temperature is crucial for maximizing product output. For most standard laboratory preparations, the combination of potassium carbonate in acetonitrile or DMF at a moderately elevated temperature (60-80 °C) provides an excellent balance of reaction rate, yield, and operational simplicity.
References
-
Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. OpenOChem Learn. [Link]
-
Various Authors. (2018). What is the effect of solvent on SN2? Quora. [Link]
-
University of Calgary. (n.d.). Preparation of Aryl Ethers. University of Calgary Chemistry. [Link]
-
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. UMass Boston. [Link]
-
Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. PubMed. [Link]
-
Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis Lab Manual. (n.d.). Williamson Ether Synthesis. [Link]
-
Khan Academy. (2010). Solvent Effects on Sn1 and Sn2 Reactions. YouTube. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Moore, D. A. (2007). Working with Hazardous Chemicals. Organic Syntheses. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. orgsyn.org [orgsyn.org]
Application Note: High-Efficiency Synthesis of Phenoxyacetate Esters via Potassium Carbonate Mediated O-Alkylation
Executive Summary & Scientific Rationale
The synthesis of phenoxyacetate esters is a cornerstone reaction in medicinal chemistry, serving as a critical step in the production of phenoxy acid herbicides (e.g., 2,4-D derivatives), PPAR agonists (e.g., fibrates), and various plasticizers. While strong bases like Sodium Hydride (NaH) offer rapid deprotonation, they require strictly anhydrous conditions and pose safety risks at scale.
This guide details the Potassium Carbonate (
Key Advantages of the System:
-
Chemo-selectivity: Mild basicity (
of conjugate acid 10.3) prevents transesterification or hydrolysis side reactions common with alkoxides. -
Process Safety: Eliminates the generation of hydrogen gas associated with hydride bases.
-
Simplified Workup: Inorganic byproducts (KX,
) are insoluble in the organic phase and are removed via simple filtration.
Mechanistic Insight: The Surface-Mediated Pathway
Understanding the mechanism is vital for troubleshooting. In aprotic solvents (Acetone, MEK, Acetonitrile),
Reaction Scheme
-
Adsorption/Deprotonation: The phenol absorbs onto the basic carbonate surface, losing a proton to form a potassium phenoxide-carbonate complex.
-
Nucleophilic Attack: The phenoxide oxygen performs an
attack on the -carbon of the haloacetate. -
Desorption: The resulting ester desorbs into the solvent, while the potassium halide salt precipitates.
Diagram 1: Mechanistic Pathway
mechanism showing the critical role of the solid-liquid interface in generating the reactive phenoxide species.
Experimental Protocols
Method A: The "Standard" Acetone Reflux
Best for: Routine synthesis, electron-neutral phenols, and educational labs. Scale: 10 mmol to 100 mmol.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Phenol Derivative | 1.0 | Substrate | Solid or liquid.[1][2] |
| Ethyl Bromoacetate | 1.2 | Electrophile | Caution: Lachrymator. Excess drives completion. |
| Potassium Carbonate | 1.5 - 2.0 | Base | Must be anhydrous and finely ground. |
| Acetone | 10-15 Vol | Solvent | Technical grade is usually sufficient; dry is better. |
| Potassium Iodide (KI) | 0.1 (Cat.) | Catalyst | Optional.[1][2][3][4][5][6][7][8] Accelerates reaction via Finkelstein exchange. |
Step-by-Step Procedure
-
Preparation: Grind anhydrous
in a mortar and pestle immediately before use to maximize surface area. -
Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in Acetone.
-
Activation: Add the finely ground
(1.5 eq). The mixture will form a suspension. Stir vigorously for 15 minutes at room temperature (RT) to initiate surface deprotonation. -
Addition: Add Ethyl Bromoacetate (1.2 eq) dropwise via syringe.
-
Self-Validating Check: If using catalytic KI, add it now. The solution may turn slightly yellow due to trace
, which is normal.
-
-
Reaction: Attach a reflux condenser and heat to a gentle reflux (
C) for 4–6 hours.-
IPC (In-Process Control): Spot TLC (Hexane:EtOAc 8:2). Look for the disappearance of the Phenol spot.
-
-
Workup:
-
Cool to RT.
-
Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the solid inorganic salts (
, excess ). -
Concentration: Evaporate the acetone filtrate under reduced pressure (Rotavap).
-
-
Purification: Dissolve the residue in Ethyl Acetate, wash 2x with water and 1x with Brine. Dry over
.[1][4][5] Concentrate to yield the crude ester.[1]
Method B: High-Performance (MeCN/DMF)
Best for: Sterically hindered phenols (e.g., 2,6-disubstituted), electron-deficient phenols, or large-scale process chemistry.
Modifications
-
Solvent: Replace Acetone with Acetonitrile (MeCN) or DMF . MeCN allows higher reflux temps (
C), speeding up kinetics significantly. -
Base: Use Cesium Carbonate (
) (0.5 eq) mixed with if the reaction is stubborn. The "Cesium Effect" increases solubility of the phenoxide.
Critical Process Parameters (CPP) & Troubleshooting
The success of this heterogeneous reaction relies heavily on physical parameters.
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Particle size of Base | Grind |
| Stalled Reaction | Trace Water | Water solvates the carbonate surface, blocking phenol adsorption. Use anhydrous solvents and flame-dry glassware. |
| Long Reaction Time | Poor Nucleophilicity | Add 10 mol% TBAI (Tetrabutylammonium iodide) as a Phase Transfer Catalyst. |
| Byproduct: Phenoxyacetic Acid | Hydrolysis | System too wet or workup too basic. Ensure neutral pH during workup. |
Diagram 2: Experimental Workflow
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link
-
BenchChem. (2025).[4][9] Williamson Ether Synthesis of Phenolic Compounds: Technical Support & Protocols. Link
-
Mondal, R., et al. (2014). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis.[1][3][6][10][11] Organic Preparations and Procedures International, 46(5), 391-434. Link
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Link
-
Pasha, M. A., & Manjula, K. (2011). Potassium carbonate as a mild and efficient base for the synthesis of esters.[3][11] Journal of Saudi Chemical Society. (Demonstrates K2CO3 efficiency in esterification contexts).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions [icc.journals.pnu.ac.ir]
Procedure for acid-catalyzed hydrolysis of tert-butyl phenoxyacetates
Abstract & Scope
The tert-butyl ester is a robust protecting group for carboxylic acids, widely utilized in medicinal chemistry due to its stability under basic conditions and resistance to nucleophilic attack.[1] However, the hydrolysis of tert-butyl phenoxyacetates presents a unique challenge compared to aliphatic esters. The presence of the electron-rich phenoxy group creates a nucleophilic aromatic ring that is susceptible to Friedel-Crafts alkylation by the tert-butyl cation released during deprotection.
This Application Note details a high-fidelity protocol for the cleavage of tert-butyl phenoxyacetates. Unlike generic procedures, this guide focuses on cation scavenging to prevent ring-alkylation byproducts, ensuring high purity and yield.
Mechanistic Insight
The acid-catalyzed hydrolysis of tert-butyl esters proceeds via an
-
Protonation: The carbonyl oxygen is protonated by the strong acid.[2]
-
Cleavage: The bulky tert-butyl group is cleaved to form the carboxylic acid and a stable tert-butyl carbocation.
-
Fate of the Cation (The Critical Step):
-
Pathway A (Desired): The cation undergoes E1 elimination to form isobutylene (gas) or is trapped by a scavenger/water to form tert-butanol.
-
Pathway B (Undesired): The electrophilic tert-butyl cation attacks the electron-rich phenoxy ring (ortho/para positions), leading to irreversible alkylated impurities.
-
Visualization: Reaction Pathways & Cation Management
Figure 1: Mechanistic bifurcation showing the competition between desired elimination/trapping and undesired ring alkylation.
Experimental Protocols
Method A: The "Scavenger Cocktail" (Recommended)
Best for: Substrates with electron-rich aromatic rings (phenoxy, methoxy-benzene) or sensitive residues (Met, Trp, Cys).
Rationale: The addition of Triisopropylsilane (TIS) and Water acts as a "cation sink," kinetically outcompeting the phenoxy ring for the tert-butyl cation [1].
Reagents:
-
Trifluoroacetic Acid (TFA) - Reagent Grade
-
Dichloromethane (DCM) - Anhydrous preferred
-
Triisopropylsilane (TIS) - Scavenger[3]
-
Deionized Water - Scavenger/Nucleophile
Protocol:
-
Preparation: In a round-bottom flask, dissolve the tert-butyl phenoxyacetate (1.0 equiv) in DCM (final concentration 0.1 M).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Controlling temperature initially reduces the kinetic energy available for the higher-activation-energy alkylation side reaction.
-
Acid Addition: Prepare a cleavage cocktail of TFA : DCM : TIS : Water (50 : 45 : 2.5 : 2.5 v/v) . Add this mixture dropwise to the substrate solution.
-
Alternative: If adding neat, add TIS (2.5 eq) and Water (2.5 eq) to the substrate first, then add TFA dropwise (10-20 equiv).
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).
-
Monitoring: Monitor by TLC or HPLC.
-
TLC Tip: The product acid will likely streak on silica unless buffered. Use a stain (Bromocresol Green) to visualize the free acid.
-
Endpoint: Typically 1–3 hours. Look for the disappearance of the t-butyl singlet (1.45 ppm) in NMR aliquots if available.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap). Do not heat above 40°C.
-
Co-evaporation: Redissolve the residue in Toluene or DCM and evaporate again (repeat 2-3 times). This is critical to remove trace TFA, which can catalyze decomposition or polymerization upon storage.
-
Purification: Dissolve in saturated NaHCO3, wash with Ether (removes non-acidic impurities), acidify the aqueous layer to pH 2 with 1N HCl, and extract with Ethyl Acetate.
-
Method B: Standard TFA/DCM (High Throughput)
Best for: Simple substrates where the phenoxy ring is deactivated (e.g., nitro- or fluoro-substituted phenoxy groups) or when scavengers are unavailable.
Protocol:
-
Dissolve substrate in DCM (1 part).
-
Add TFA (1 part) carefully at Room Temperature.
-
Stir for 1–4 hours.
-
Evaporate volatiles.
-
Warning: Without scavengers, monitor strictly for the formation of "t-butylated" byproducts (M+56 mass shift).
Critical Process Parameters (CPP) & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Observation | Probable Cause | Corrective Action |
| M+56 Impurity | Ring Alkylation: The t-butyl cation attacked the phenoxy ring. | Switch to Method A. Increase TIS loading to 5% v/v. Ensure reaction is not heated. |
| Incomplete Reaction | Equilibrium Effect: The reaction is reversible, though isobutylene gas escape drives it. | Do not heat. Heating promotes side reactions. Instead, extend time or add more TFA. Ensure the system is open (with a needle) to let isobutylene escape. |
| Product Esterification | Solvent Trap: Use of Methanol or Ethanol during workup while acid is present. | Avoid alcohols during workup. Use Toluene for co-evaporation.[3] |
| "Gum" Formation | Polymerization: Isobutylene polymerizing with TFA. | Use fresh TFA. Ensure proper co-evaporation with Toluene immediately after reaction completion. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate deprotection protocol based on substrate electronics.
Safety & Handling
-
Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe burns. Handle only in a fume hood.
-
Isobutylene: The byproduct is a flammable gas. Ensure the reaction vessel is vented (e.g., via a needle through a septum) to prevent pressure buildup.
-
Waste: TFA solutions must be segregated into acidic halogenated waste streams.
References
-
Lundt, B. F., et al. (1978).[4] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[4]
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley Online Library.
-
Common Organic Chemistry. "tert-Butyl Ester Deprotection (TFA)."
-
BenchChem. "t-Butyl Ester Protecting Group Hydrolysis Protocols."
Sources
Tert-butyl 2-(4-cyanophenoxy)acetate as a pharmaceutical intermediate
An In-Depth Guide to Tert-butyl 2-(4-cyanophenoxy)acetate as a Pharmaceutical Intermediate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and analysis of tert-butyl 2-(4-cyanophenoxy)acetate. This versatile intermediate is a critical building block in the synthesis of various pharmaceutically active compounds, valued for the strategic placement of its cyano and protected carboxylic acid functionalities.
The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during multi-step syntheses.[1] This protective group can be selectively removed under acidic conditions to unmask the carboxylic acid for further derivatization or to reveal the final active pharmaceutical ingredient (API).[2] The cyano group, a common feature in medicinal chemistry, can act as a key interaction point with biological targets or serve as a precursor for other functional groups.[3]
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust, reproducible, and self-validating through integrated analytical checkpoints.
Part 1: Synthesis via Williamson Ether Synthesis
The most direct and widely used method for preparing tert-butyl 2-(4-cyanophenoxy)acetate is the Williamson ether synthesis. This reaction proceeds via an S\textsubscript{N}2 mechanism, where the phenoxide ion of 4-cyanophenol acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, tert-butyl bromoacetate.[4]
Causality of Experimental Design:
-
Base Selection: A moderately strong base, such as potassium carbonate (K₂CO₃), is chosen to deprotonate the phenol. It is strong enough to form the nucleophilic phenoxide but mild enough to prevent unwanted side reactions, such as hydrolysis of the ester.
-
Solvent Choice: An aprotic polar solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal.[4] These solvents effectively solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the S\textsubscript{N}2 reaction. Protic solvents are avoided as they can solvate and deactivate the nucleophile.
-
Temperature Control: The reaction is typically heated to between 50-100 °C to ensure a reasonable reaction rate.[4] Higher temperatures could lead to decomposition or side reactions.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of tert-butyl 2-(4-cyanophenoxy)acetate.
Detailed Synthesis Protocol
Materials and Equipment:
-
4-Cyanophenol
-
Tert-butyl bromoacetate
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-cyanophenol (1.0 eq), finely pulverized potassium carbonate (1.5 eq), and anhydrous acetonitrile.[5]
-
Reagent Addition: Add tert-butyl bromoacetate (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting 4-cyanophenol spot is consumed.
-
Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid K₂CO₃ and potassium bromide byproduct, washing the solid with a small amount of ethyl acetate.
-
Workup - Extraction: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, purify further by flash column chromatography on silica gel.
Part 2: Application in Synthesis - Deprotection to the Carboxylic Acid
The primary role of tert-butyl 2-(4-cyanophenoxy)acetate as an intermediate is to provide the 2-(4-cyanophenoxy)acetic acid moiety after a synthetic sequence. The tert-butyl ester is an acid-labile protecting group, readily cleaved by strong acids like trifluoroacetic acid (TFA).[2]
Mechanism of Deprotection: The deprotection proceeds via an acid-catalyzed cleavage. The ester oxygen is protonated by TFA, making it a good leaving group. The stable tert-butyl cation is eliminated, which then deprotonates to form isobutylene gas. This mechanism avoids the harsh basic conditions required for saponification, which could potentially hydrolyze the cyano group.[2][6]
Experimental Workflow: Deprotection
Caption: Workflow for the deprotection of the tert-butyl ester.
Detailed Deprotection Protocol
Materials and Equipment:
-
Tert-butyl 2-(4-cyanophenoxy)acetate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether or hexane for trituration
-
Round-bottom flask, magnetic stirrer, ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.2 M.[2] Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v).[2]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Purification: The resulting residue is the crude carboxylic acid. To purify, add a cold, non-polar solvent such as diethyl ether or hexane and stir vigorously (trituration). The carboxylic acid product should precipitate as a solid.
-
Final Product: Collect the solid product by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield pure 2-(4-cyanophenoxy)acetic acid.
Part 3: Analytical Characterization and Data
To ensure the quality and identity of the synthesized intermediate, a series of analytical tests should be performed. The choice of method depends on the available instrumentation and the specific purity requirements.[7]
| Analytical Technique | Principle | Application for this Compound | Reference |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Ideal for determining purity and monitoring reaction progress. Non-volatile and thermally stable. | [7] |
| GC (Gas Chromatography) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Can be used for purity analysis, especially for checking for volatile impurities like residual solvents. | [7] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides detailed information about the molecular structure based on the chemical environment of hydrogen atoms. | Confirms the identity of the compound. Key signals include the tert-butyl singlet and aromatic protons. | [8] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Confirms the molecular weight of the compound and is highly sensitive for reaction monitoring. | [9] |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Identifies functional groups based on their absorption of infrared radiation. | Confirms the presence of key functional groups: C≡N (nitrile), C=O (ester), and C-O (ether). | [10] |
Protocol: Purity Analysis by HPLC
This protocol outlines a general reversed-phase HPLC method for assessing the purity of tert-butyl 2-(4-cyanophenoxy)acetate.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection: UV at 254 nm or 276 nm.[11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.[7]
-
Data Analysis: Purity is determined by the area percent normalization of the main peak.
References
-
The Williamson Ether Synthesis. University of California, Davis, Department of Chemistry. [Link]
-
Williamson Ether Synthesis. University of Colorado, Colorado Springs, Department of Chemistry. [Link]
-
-
The Williamson Ether Synthesis. Saint Louis University, Department of Chemistry. [Link]
-
- CN102140071A - Method for synthesizing 2-(4-tert-butyl-phenyl) malonic mononitrile (2-methoxyl) ethyl ester.
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Tert-Butyl Cyanoacetate: A Key Intermediate in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. DiVA. [Link]
-
A New Approach to the Cyanoacetic Ester Synthesis. University of Nebraska-Lincoln, Department of Chemistry. [Link]
-
(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega. [Link]
-
Cyanoacetic acid, tert-butyl ester. Organic Syntheses. [Link]
-
Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as Coupling Reagent for Racemization-Free Esterification, Thioesterification, Amidation and Peptide Synthesis. ResearchGate. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Faster Way Sought to Synthesize Compounds for Drug Discovery. Chem-Station. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. [Link]
-
Progress in the discovery and development of anticancer agents from marine cyanobacteria. RSC Medicinal Chemistry. [Link]
-
Cyanotoxins Analytical Methods Overview and New Developments. United States Environmental Protection Agency. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
- WO2021067606A1 - Brm targeting compounds and associated methods of use.
-
Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 9. hovione.com [hovione.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Preventing hydrolysis of tert-butyl esters during workup
Subject: Preventing Hydrolysis of tert-Butyl Esters During Workup & Purification
Mission Statement
You are experiencing unintended loss of tert-butyl ester (
Module 1: The Mechanistic Root Cause
Diagnosis: The tert-butyl ester is designed to be robust against nucleophilic attack (bases, hydrides) due to steric bulk.[1] However, it is the "canary in the coal mine" for acidity. Its cleavage does not require strong aqueous acid; it requires only a proton source and a pathway to stabilize the resulting carbocation.
The Failure Mode (
-
Protonation: The carbonyl oxygen is protonated.[2]
-
Fragmentation: The
-butyl cation leaves (rate-determining step), driven by the stability of the tertiary carbocation. -
Fate: The cation eliminates to form isobutylene or is trapped by a nucleophile.
Critical Threshold:
-
Danger Zone: pH < 4.0.[3]
-
Silent Killer: Lewis acidic sites on Silica Gel (
) or unquenched Lewis acids ( , ).
Figure 1: The
Module 2: Quench & Workup Protocols
Scenario A: Quenching Strongly Acidic Reactions (TFA, HCl,
Protocol 1: The "Cold-Buffered" Quench
-
Step 1: Cool the reaction mixture to
(ice bath). The rate of cleavage drops significantly at lower temperatures. -
Step 2: Do not quench with water. Water + Acid = Heat + Hydrolysis.
-
Step 3: Pour the reaction mixture slowly into a vigorously stirred, pre-chilled (
) slurry of Sat. or 1M . -
Validation: Check the pH of the aqueous layer immediately. It must be pH > 7. If it bubbles violently, add base slower.
Scenario B: Removing Lewis Acids (
Protocol 2: Chelation Workup (Rochelle’s Salt) Instead of acid, use chelation to solubilize metal salts.
-
Reagent: Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt).
-
Procedure: Add 10-20 equivalents relative to the Lewis Acid.
-
Agitation: Vigorously stir for 1-2 hours at Room Temperature (RT). The layers will separate cleanly without acidification.
Data: Buffer Selection Guide
| Buffer System | Approx pH | Risk Level | Recommended Use |
| 1M HCl | ~0-1 | CRITICAL | NEVER use for t-butyl ester workup. |
| Sat. | ~4-5 | MODERATE | Risky for very sensitive substrates. Use only if rapid extraction follows. |
| Phosphate ( | 7.0 | SAFE | Ideal for general neutralization. |
| Sat. | ~8-9 | SAFE | Standard for quenching acidic reactions. |
| 1M NaOH | ~14 | SAFE | t-Butyl esters are sterically stable to base hydrolysis. |
Module 3: Purification Pitfalls (Silica Gel)
The Issue: Standard flash chromatography silica gel is slightly acidic (
Solution: The "Deactivated Silica" Method You must neutralize the acidic sites on the silica before loading your compound.
Protocol 3: Triethylamine (
-
Slurry Preparation: Prepare your eluent system (e.g., Hexanes/EtOAc).[4] Add 1% v/v Triethylamine (
) . -
Column Packing: Pour the silica slurry containing the
into the column. -
Flushing: Flush the column with 2-3 column volumes of the eluent containing
.-
Why? The amine coordinates to the Lewis acidic sites on the silica.
-
-
Running: Run your column normally. You can maintain 0.5%
in the mobile phase if the separation is long.
Alternative Stationary Phases:
-
Neutral Alumina: Inherently non-acidic. Use Grade III for sensitive esters.
-
Florisil: Magnesium silicate (basic).
Module 4: Decision Framework & Troubleshooting
Use this logic flow to determine the correct workup path for your specific reaction mixture.
Figure 2: Decision matrix for workup and purification selection.
FAQ: Rapid Response
Q: My ester disappeared on the rotovap. What happened? A: You likely concentrated a trace amount of acid (TFA or HCl) with your product. As the solvent volume decreases, the acid concentration spikes, and the heat of the water bath accelerates cleavage.
-
Fix: Always wash the organic layer with Sat.
twice before drying. Add a few drops of toluene (azeotrope) or before rotovapping if you suspect trace acid.
Q: Can I use HCl to remove a Boc group in the presence of a t-Butyl ester?
A: generally, No . Both are acid-labile. However, kinetic selectivity exists. Boc cleaves faster than
-
Fix: Use
/ NaI in acetonitrile or controlled TFA at , but monitoring is difficult. It is safer to use orthogonal protection (e.g., Fmoc or Benzyl) if possible.
Q: Is the t-butyl ester stable to 1M LiOH?
A: Yes.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (The definitive guide on stability profiles).
-
Wright, S. W., et al. "A convenient preparation of t-butyl esters from acid chlorides." Tetrahedron Letters, 1997, 38(42), 7345-7348. (Discusses formation and inherent stability).
-
Marcantoni, E., et al. "Selective deprotection of tert-butyl esters in the presence of other acid-labile groups."[3] Journal of Organic Chemistry, 2001, 66(12), 4430-4432. (Detailed kinetics on acid sensitivity).
- Gottschalk, T., et al. "Rochelle's Salt: The preferred workup for Aluminum Hydride reactions." Organic Process Research & Development.
Sources
Technical Support Center: Optimizing Reaction Time for 4-Cyanophenol Alkylation in DMF
Welcome to the technical support center for the O-alkylation of 4-cyanophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing this crucial synthetic transformation. Our goal is to empower you with the scientific rationale behind the experimental parameters, enabling you to reduce reaction times, improve yields, and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the alkylation of 4-cyanophenol in DMF?
A1: The reaction time can vary significantly, from a few hours to over 24 hours. The primary factors influencing the reaction rate are temperature, the choice and stoichiometry of the base, and the reactivity of the alkylating agent. For a standard Williamson ether synthesis using a moderately reactive alkyl halide (e.g., an alkyl bromide) with potassium carbonate as the base, a common starting point is to stir at room temperature and monitor the reaction's progress over 12-24 hours. Increasing the temperature to 50-80°C can significantly shorten the reaction time.[1]
Q2: Why is DMF the recommended solvent for this reaction?
A2: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is ideal for SN2 reactions like the Williamson ether synthesis.[2][3] Its high polarity effectively solvates the cationic counter-ion of the phenoxide, leaving the phenoxide oxygen anion more "naked" and, therefore, more nucleophilic. Unlike protic solvents (e.g., water, alcohols), DMF does not form strong hydrogen bonds with the phenolate, which would otherwise reduce its nucleophilicity and slow down the reaction.[4]
Q3: How does the cyano group in 4-cyanophenol affect the reaction?
A3: The electron-withdrawing nature of the para-cyano group significantly increases the acidity of the phenolic proton.[5] The pKa of 4-cyanophenol is approximately 7.7-8.0, which is considerably lower than that of phenol (pKa ≈ 10).[5][6][7] This increased acidity makes the deprotonation of 4-cyanophenol to its corresponding phenoxide anion faster and achievable with milder bases compared to unsubstituted phenol.
Q4: What are the most common side reactions to be aware of?
A4: The most common side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[4][8] Phenoxides are ambident nucleophiles, meaning they have two nucleophilic sites. Fortunately, polar aprotic solvents like DMF strongly favor the desired O-alkylation.[4] Other potential side reactions include the hydrolysis of the cyano group under harsh basic conditions and the decomposition of DMF at elevated temperatures in the presence of a strong base.[2][3]
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Q: My reaction has been running for over 24 hours with significant starting material remaining. How can I speed it up?
A: A slow or stalled reaction is a common issue that can often be resolved by systematically evaluating the following parameters:
-
Base Strength and Solubility:
-
Causality: The reaction proceeds via the phenoxide anion, so incomplete deprotonation of the 4-cyanophenol will result in a slow reaction. While 4-cyanophenol is relatively acidic, a sufficiently strong and soluble base is crucial.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water will consume the base and can hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous DMF.
-
Choice of Base: Potassium carbonate (K2CO3) is a common and effective choice. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) can be used, though caution is advised due to its reactivity and the potential for DMF decomposition.[3]
-
Stoichiometry: Use at least 1.5 equivalents of the base to ensure complete deprotonation.[1] For bases like K2CO3, which are only sparingly soluble, vigorous stirring is essential.
-
-
-
Reaction Temperature:
-
Causality: The rate of an SN2 reaction is temperature-dependent. Increasing the temperature provides the necessary activation energy for the reaction to proceed faster.
-
Troubleshooting Steps:
-
Gradual Heating: If the reaction is slow at room temperature, gradually increase the temperature to 50-70°C and monitor the progress by TLC or LC-MS.[1]
-
High-Temperature Caution: Avoid excessively high temperatures (e.g., >100°C) for prolonged periods, as this can lead to the decomposition of DMF, especially with strong bases.[2][3]
-
-
-
Reactivity of the Alkylating Agent:
-
Causality: The nature of the leaving group on the alkylating agent significantly impacts the reaction rate. The general order of reactivity for alkyl halides is I > Br > Cl.
-
Troubleshooting Steps:
-
Switch to a More Reactive Halide: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
In-situ Iodide Formation (Finkelstein Reaction): If you must use an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can generate the more reactive alkyl iodide in situ, often accelerating the reaction.
-
-
| Parameter | Recommendation for Faster Reaction | Rationale |
| Base | Use a stronger base (e.g., NaH) or ensure sufficient excess of a milder base (e.g., 1.5-2 eq. K2CO3). | Incomplete deprotonation is a common rate-limiting factor. |
| Temperature | Increase temperature to 50-80°C. | Provides activation energy to overcome the reaction barrier. |
| Alkylating Agent | Use an alkyl iodide or add catalytic KI with an alkyl bromide/chloride. | Iodide is a better leaving group than bromide or chloride. |
| Solvent | Ensure anhydrous DMF is used. | Water can deactivate the base and lead to side reactions. |
Issue 2: Low Yield and/or Formation of Impurities
Q: The reaction went to completion, but my final yield is low, and I'm observing significant impurities. What could be the cause?
A: Low yields and impurities often stem from side reactions or issues during the work-up procedure.
-
C-Alkylation:
-
Causality: As an ambident nucleophile, the phenoxide can be alkylated at a carbon atom of the aromatic ring, leading to isomeric impurities.[4][8]
-
Troubleshooting Steps:
-
Solvent Choice: Stick with polar aprotic solvents like DMF or DMSO, as they favor O-alkylation.[4] Protic solvents can solvate the oxygen atom, making the carbon atoms more nucleophilic.
-
Temperature Control: While higher temperatures increase the reaction rate, they can sometimes lead to an increase in C-alkylation products. If C-alkylation is a significant issue, try running the reaction at a lower temperature for a longer period.
-
-
-
DMF Decomposition:
-
Causality: In the presence of a strong base, particularly at elevated temperatures, DMF can decompose to dimethylamine and formate.[2][3] Dimethylamine is nucleophilic and can react with the alkylating agent, consuming it and forming a quaternary ammonium salt impurity.
-
Troubleshooting Steps:
-
Use a Milder Base: If possible, use K2CO3 instead of stronger bases like NaH or NaOH.
-
Moderate Temperature: Avoid prolonged heating at high temperatures.
-
-
-
Work-up and Product Isolation:
-
Causality: DMF is a high-boiling, water-miscible solvent, which can make product isolation challenging. Incomplete removal of DMF can result in an oily product and an artificially high crude weight, leading to a lower-than-expected yield after purification.
-
Troubleshooting Steps:
-
Aqueous Wash: After the reaction, pour the mixture into a large volume of cold water to precipitate the product or prepare for extraction. DMF is highly soluble in water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with water or brine to remove residual DMF.[9][10] For stubborn cases, a wash with a 5% LiCl solution can be effective.[11]
-
Azeotropic Removal: If traces of DMF remain, they can sometimes be removed by adding toluene and evaporating under reduced pressure, as DMF forms an azeotrope with toluene.[10]
-
-
Experimental Protocols
General Protocol for O-Alkylation of 4-Cyanophenol
This protocol is a general starting point and may require optimization based on the specific alkylating agent used.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the 4-cyanophenol (a concentration of 0.1-0.5 M is a good starting point). Add anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the deprotonation of the phenol.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to the desired temperature (e.g., 50-70°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-cyanophenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash them with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for 4-cyanophenol alkylation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
-
ChemEurope. (n.d.). Dimethylformamide. Retrieved from [Link]
-
ResearchGate. (2015, August 26). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?. Retrieved from [Link]
-
Reddit. (2020, November 14). How to remove DMF from post reaction in a workup?. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Brainly.com. (2023, June 19). The molecule 4-cyanophenol (pKa=7.7) is approximately 125 times more acidic than phenol (pKa=9.8). Use resonance logic to propose a complete explanation for why this is. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 3. Dimethylformamide [chemeurope.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. brainly.com [brainly.com]
- 6. echemi.com [echemi.com]
- 7. Answered: 4-Cyanophenol has a pKa = 8.0, whereas phenol has a pKa= 10.0. Resonance form that best illustrates why 4-cyanophenol is more acidic is | bartleby [bartleby.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Workup [chem.rochester.edu]
Technical Support Center: A Guide to Handling the Moisture Sensitivity of Tert-butyl Bromoacetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and practical advice for handling tert-butyl bromoacetate, a versatile and widely used alkylating agent.[1][2] Its efficacy in organic synthesis is well-established; however, its pronounced sensitivity to moisture can often lead to challenges in the laboratory.[3]
This document will provide you with the necessary knowledge to mitigate these challenges, ensuring the integrity of your experiments and the reliability of your results. We will delve into the causality behind its moisture sensitivity, provide detailed troubleshooting guides for common issues, and present step-by-step protocols for its proper handling and use.
Understanding the Challenge: The Inherent Moisture Sensitivity of Tert-butyl Bromoacetate
Tert-butyl bromoacetate is an ester that is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. The presence of even trace amounts of water in your reaction setup can lead to the degradation of the reagent, compromising your synthesis.
The hydrolysis of tert-butyl bromoacetate is analogous to the well-documented hydrolysis of tert-butyl bromide, which proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a relatively stable tertiary carbocation. This carbocation is then rapidly attacked by a nucleophile. In the presence of water, water acts as the nucleophile, leading to the formation of undesirable byproducts.
The Hydrolysis Pathway: An Unwanted Diversion
The primary consequence of moisture exposure is the conversion of tert-butyl bromoacetate into tert-butyl alcohol and bromoacetic acid.
Sources
Technical Support Center: Phenoxyacetate Synthesis Protocols
Ticket ID: #SYN-PHX-001
Topic: Alternative Bases to Potassium Carbonate (
Executive Summary & Problem Diagnosis
User Issue: Standard Williamson ether synthesis using
Root Cause Analysis:
While
Solution Architecture: We have curated three "Upgrade Modules" based on your specific constraints:
-
Module A: Enhanced Solubility (Cesium Effect)
-
Module B: Homogeneous Catalysis (Organic Bases)
-
Module C: Phase Transfer Catalysis (Green/Industrial)
Decision Logic: Base Selection Matrix
Before proceeding, use this logic flow to select the correct module for your substrate.
Figure 1: Decision tree for selecting the optimal base based on substrate sensitivity, steric hindrance, and reaction scale.
Technical Modules & Protocols
Module A: The "Cesium Effect" ( )
Best For: Sterically hindered phenols, rapid synthesis, and intramolecular cyclizations.
The Science: Cesium has a larger ionic radius (1.67 Å) compared to potassium (1.38 Å). This larger radius results in a lower charge density and a weaker solvation shell in aprotic solvents (DMF/MeCN). The result is a "naked" phenoxide anion that is significantly more nucleophilic than its potassium counterpart. This is known as the Cesium Effect [1].
Protocol:
-
Stoichiometry: 1.0 eq Phenol : 1.1 eq
-haloacetate : 1.5 eq . -
Solvent: MeCN (Acetonitrile) or DMF.
-
Procedure:
-
Dissolve phenol in MeCN (0.2 M).
-
Add
(solid) in one portion. -
Stir at RT for 15 mins (formation of cesium phenoxide).
-
Add
-haloacetate dropwise. -
Heat to 50-60°C. Monitor via TLC/LCMS.
-
-
Workup: Filter off inorganic salts; concentrate filtrate.
Validation Check: Reaction should reach completion in <2 hours compared to 12+ hours with
Module B: Homogeneous Catalysis (DBU)
Best For: Chiral substrates prone to racemization, acid-labile protecting groups.
The Science: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, organic superbase. Unlike carbonate salts, DBU is soluble in organic solvents (DCM, THF, Toluene), creating a homogeneous reaction mixture. This prevents surface-area limitations and allows the reaction to proceed at lower temperatures, preserving stereocenters [2].
Protocol:
-
Stoichiometry: 1.0 eq Phenol : 1.2 eq
-haloacetate : 1.5 eq DBU. -
Solvent: Toluene (preferred) or DCM.
-
Procedure:
-
Workup: Wash with 1N HCl (to remove DBU)
Sat. Brine.
Validation Check: Check enantiomeric excess (ee%) via chiral HPLC. DBU protocols typically retain >98% ee.
Module C: Phase Transfer Catalysis (PTC)
Best For: Large-scale manufacturing, green chemistry (water as co-solvent), cost reduction.
The Science: This system uses a cheap inorganic base (NaOH/KOH) in the solid or aqueous phase and an organic solvent (Toluene/DCM). A quaternary ammonium salt (e.g., TBAB) acts as a "shuttle," transporting the phenoxide anion into the organic layer where it reacts rapidly with the alkyl halide due to poor solvation (high reactivity) [3].
Figure 2: Mechanism of Phase Transfer Catalysis showing the shuttle effect of the quaternary ammonium salt.
Protocol:
-
Stoichiometry: 1.0 eq Phenol : 1.2 eq
-haloacetate : 2.0 eq NaOH (solid beads) : 0.05 eq TBAB (Catalyst). -
Solvent: Toluene or DCM.
-
Procedure:
-
Mix Phenol and
-haloacetate in solvent. -
Add TBAB.
-
Add solid NaOH beads.
-
Vigorous stirring is critical (800+ RPM) to maximize interfacial area.
-
Reflux may be required for unreactive substrates.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled at 50% | Surface passivation of | Switch to Module A ( |
| Ester Hydrolysis | Presence of | Switch to Module B (DBU) . Ensure anhydrous solvents.[1][3] Avoid hydroxide bases (NaOH/KOH). |
| Racemization | Basic conditions too harsh/hot. | Switch to Module B (DBU) at 0°C. Avoid thermodynamic control. |
| O- vs C-Alkylation | Ambident nucleophile issues (e.g., naphthols). | Use Module A ( |
| Precipitate in DBU Rxn | DBU-Hydrohalide salt formation. | This is normal. The salt precipitates out, driving the reaction forward. Filter it off. |
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) for this reaction?
A: Yes, but proceed with caution. NaH provides rapid, irreversible deprotonation. However, it is often "overkill" for simple phenols (
Q: Why is my reaction turning dark/tarry with
-
Fix: Degas solvents with
or Ar. Switch to Module B (DBU) to run at room temperature.
Q: Is Cesium Carbonate worth the cost? A: For medicinal chemistry (mg to g scale), absolutely. The time saved in reaction monitoring and simplified workup (cleaner profiles) outweighs the reagent cost. For kg scale, optimize Module C (PTC) .
References
-
Fieser, L. F.; Fieser, M. "Cesium Carbonate in Organic Synthesis." Reagents for Organic Synthesis, Vol. 1, Wiley, 1967. (Verified via search context 1.10)
-
Nand, B. et al. "DBU-catalyzed efficient synthesis of ethers." ResearchGate Protocols, 2025. (Verified via search context 1.8)
-
Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[4] J. Am. Chem. Soc., 1971. (Verified via search context 1.14)
-
Master Organic Chemistry. "The Williamson Ether Synthesis." MasterOrganicChemistry.com, 2014. (Verified via search context 1.7)
Sources
Technical Support Center: Recrystallization of Tert-butyl 2-(4-cyanophenoxy)acetate
Welcome to the technical support center for the purification of Tert-butyl 2-(4-cyanophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a comprehensive experimental protocol for achieving high purity of your target compound through recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of Tert-butyl 2-(4-cyanophenoxy)acetate.
Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that the solvent is too "poor" for your compound.[1][2] The fundamental principle of recrystallization is that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[3][4] If solubility is an issue even at the solvent's boiling point, you have a few options:
-
Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add small increments of the hot solvent until the compound dissolves. However, be mindful that using an excessive amount of solvent can lead to poor recovery (low yield) upon cooling.[5][6]
-
Switch to a More "Soluble" Solvent: If increasing the volume is ineffective, you will need to select a more polar or otherwise more suitable solvent in which your compound has better solubility at higher temperatures.
-
Utilize a Mixed-Solvent System: A powerful technique is to use a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[1][3] Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (saturated). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6] This typically happens when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing, or if significant impurities are present which depress the melting point.[6] To address this:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[5][6]
-
Slower Cooling: Rapid cooling can sometimes promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[4]
-
Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][7]
-
Seed Crystals: If you have a small amount of pure Tert-butyl 2-(4-cyanophenoxy)acetate, add a tiny crystal to the cooled solution to induce crystallization.[5][7]
Q3: After cooling, no crystals have formed. What went wrong?
A3: This is a common issue and can usually be resolved. The primary reasons for a lack of crystal formation are:
-
Too Much Solvent: This is the most frequent cause.[5] Your solution is not supersaturated enough for crystals to form. The remedy is to gently heat the solution and evaporate some of the solvent to increase the concentration of your compound.[5][6]
-
Supersaturation: The solution may be supersaturated but requires a nucleation point to initiate crystal growth.[5] Try the techniques mentioned in A2, such as scratching the flask or adding a seed crystal.[5][7]
-
Insufficient Cooling: Ensure the solution has been cooled sufficiently. An ice-water bath is more effective than just ice.
Q4: The purity of my recrystallized product has not significantly improved. Why?
A4: Several factors can contribute to poor purification:
-
Inappropriate Solvent Choice: The chosen solvent may dissolve the impurities as well as your compound, or the impurities may be co-crystallizing with your product. An ideal solvent will either leave the impurities undissolved in the hot solution (allowing for hot filtration) or keep them dissolved in the cold mother liquor.[3][8]
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling promotes the formation of larger, purer crystals.[4]
-
Insufficient Washing: After filtration, it is crucial to wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[2][9]
Q5: What are the likely impurities in my Tert-butyl 2-(4-cyanophenoxy)acetate sample?
A5: Impurities can originate from various sources during the synthesis.[10][11] For Tert-butyl 2-(4-cyanophenoxy)acetate, common impurities could include:
-
Starting Materials: Unreacted 4-cyanophenol or tert-butyl bromoacetate.
-
By-products: Products from side reactions that may have occurred during the synthesis.
-
Degradation Products: The ester linkage could be susceptible to hydrolysis, especially if exposed to acidic or basic conditions, which would result in 4-cyanophenol and tert-butanol.[11]
-
Residual Solvents: Solvents used in the reaction or workup that were not completely removed.[11]
Experimental Protocol: Recrystallization of Tert-butyl 2-(4-cyanophenoxy)acetate
This protocol provides a step-by-step guide for the purification of Tert-butyl 2-(4-cyanophenoxy)acetate.
Solvent Selection
The choice of solvent is critical for successful recrystallization.[3][4] The ideal solvent should exhibit high solubility for Tert-butyl 2-(4-cyanophenoxy)acetate at elevated temperatures and low solubility at room temperature or below. Based on the structure of the target compound (an ester with an aromatic nitrile), suitable starting points for solvent screening include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and hydrocarbon solvents (e.g., toluene, heptane), or mixtures thereof.
| Solvent System | Rationale |
| Isopropanol/Water | A commonly used mixed-solvent system. Isopropanol is a good solvent for many organic compounds, while water is a poor solvent. This combination allows for fine-tuning of the polarity to achieve optimal recrystallization conditions. |
| Ethanol | A single-solvent system that is often effective for moderately polar compounds. |
| Toluene/Heptane | Another mixed-solvent system. Toluene is a good solvent for aromatic compounds, while heptane is a poor solvent. This can be effective for less polar compounds. |
Recrystallization Workflow
The following workflow is a general guideline. The exact volumes and temperatures should be optimized for your specific sample.
Caption: Recrystallization workflow for Tert-butyl 2-(4-cyanophenoxy)acetate.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude Tert-butyl 2-(4-cyanophenoxy)acetate in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., isopropanol).
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil gently.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[9]
-
-
Hot Filtration (Optional):
-
If you observe any insoluble impurities (e.g., dust, solid by-products) in the hot solution, perform a hot filtration.
-
Preheat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Cooling:
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Further analysis by techniques such as NMR or HPLC can confirm the purity and identity of the compound.
-
References
-
University of York, Department of Chemistry. Solvent Choice - Chemistry Teaching Labs. Available from: [Link]
-
Scribd. Solvent Selection and Recrystallization Guide | PDF. Available from: [Link]
-
Recrystallization-1.doc.pdf. Available from: [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Available from: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022, April 7). Available from: [Link]
-
Recrystallization1. Available from: [Link]
-
Recrystallization-1.pdf. Available from: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. (2025, February 16). Available from: [Link]
- Ghosh et al. A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 2014; Vol. 5(10): 4078-4108.
- European Patent Office. t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation.
-
Organic Syntheses Procedure. Cyanoacetic acid, tert-butyl ester. Available from: [Link]
-
SciSpace. Impurities in Pharmaceuticals- A Review. (2013, December 15). Available from: [Link]
-
Organic Syntheses Procedure. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Available from: [Link]
- Google Patents. WO2019065792A1 - crystal.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Solubility Solutions for 4-Cyanophenoxy Intermediates
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for 4-cyanophenoxy chemistry. If you are working with 4-cyanophenol derivatives—specifically poly(aryl ether nitrile)s (PEN) or their oligomeric intermediates—you have likely encountered the "brick dust" phenomenon.
The Root Cause: The cyano group (-CN) is not just an electron-withdrawing group; it is a dipole magnet (approx. 3.9 D). In 4-cyanophenoxy intermediates, these dipoles align in the solid state to form extremely strong intermolecular
This guide provides field-proven protocols to overcome these solubility barriers during synthesis, purification, and analysis.
Module 1: Solvent Selection & Binary Systems
Q: Why won't my intermediate dissolve in DCM or THF?
A: DCM and THF lack the dielectric strength to disrupt the strong nitrile-nitrile dipole interactions. You require dipolar aprotic solvents with high dielectric constants (
Recommendation: Switch to the "Super-Solvent" Hierarchy.
| Solvent | Boiling Point (°C) | Dielectric Constant ( | Solubility Rating | Application Note |
| NMP (N-Methyl-2-pyrrolidone) | 202 | 32.2 | Excellent | Gold standard for polymerization and high-MW oligomers. |
| DMAc (Dimethylacetamide) | 165 | 37.8 | Very Good | Good alternative if NMP removal is difficult. |
| DMSO (Dimethyl sulfoxide) | 189 | 46.7 | Good | Best for NMR analysis; can cause side reactions at >140°C. |
| Sulfolane | 285 | 43.3 | Specialist | Used only for ultra-high temp synthesis (>200°C). |
| THF/DCM | 66 / 40 | 7.5 / 8.9 | Poor | Avoid. Only works for very low MW species. |
Q: My reaction mixture solidifies at room temperature. Is this normal?
A: Yes. High-performance intermediates often crystallize from NMP/DMAc below 60°C. Troubleshooting:
-
Heat to 80°C: Most intermediates will redissolve.
-
The "Pseudo-Melt": If synthesis is stalling due to precipitation, increase the solvent volume by 20% or raise the temperature to 140-150°C to maintain a homogeneous phase.
Module 2: Synthesis & Reaction Optimization
Q: How do I prevent the intermediate from crashing out during nucleophilic substitution (SNAr)?
A: In the synthesis of poly(aryl ether nitrile)s (e.g., reacting 2,6-dichlorobenzonitrile with bisphenols), the growing chain becomes less soluble as it lengthens.
The "Azeotropic Protocol" (Self-Validating System): You must use a binary solvent system. The reaction generates water (from the K2CO3 base neutralization), which must be removed to drive the equilibrium and prevent hydrolysis of the nitrile group.
Protocol:
-
Solvent: NMP (dissolves the polymer) + Toluene (forms azeotrope with water).
-
Ratio: 8:1 (NMP:Toluene).
-
Process: Reflux at 140-150°C using a Dean-Stark trap. The toluene carries the water out. Once water evolution ceases, distill off the toluene to raise the temperature to 180°C for the final coupling.
Visual Workflow: SNAr Reaction Logic
Figure 1: Reaction workflow ensuring solubility maintenance during high-temperature SNAr synthesis.
Module 3: Purification & Workup
Q: How do I remove NMP/DMAc from my product? It won't rotovap off.
A: Do not attempt to rotovap high-boiling solvents to dryness; you will degrade your product. Use the "Crash and Wash" method.[1]
Step-by-Step Protocol:
-
Dilution: Dilute the hot reaction mixture (approx. 80°C) with a small amount of fresh NMP to lower viscosity.
-
Precipitation: Pour the reaction stream slowly (thin stream) into a high-shear blender containing 10x volume of Methanol or acidified Water (1% HCl).
-
Why Acid? It neutralizes phenolate salts and helps break up the NMP-polymer solvation shell.
-
-
Filtration: Filter the resulting fibrous solid.
-
Soxhlet Extraction: This is critical. The solid likely still contains trapped NMP. Perform a Soxhlet extraction with Methanol or Ethanol for 24 hours.
-
Drying: Vacuum oven at 100°C overnight.
Q: Can I recrystallize small molecule 4-cyanophenoxy intermediates?
A: Yes, unlike the polymers, the oligomers (dimers/trimers) can be recrystallized.
-
Solvent System: Glacial Acetic Acid (excellent for nitriles) or an Ethanol/DMF mixture (80:20).
-
Technique: Dissolve in hot DMF, then slowly add hot Ethanol until cloudiness persists. Cool slowly to 4°C.
Visual Decision Tree: Purification Strategy
Figure 2: Purification logic based on molecular weight and solubility profiles.
Module 4: Analytical Troubleshooting
Q: My sample precipitates in the HPLC injector.
A: This is a common error caused by using a mobile phase (often Acetonitrile/Water) that is a non-solvent for the sample.
Solution:
-
Diluent: Dissolve the sample in pure DMSO or NMP.
-
Injection Volume: Reduce injection volume to 1-2 µL to prevent "shock precipitation" when the plug hits the mobile phase.
-
Column Temp: Raise column temperature to 40-50°C to improve solubility kinetics during the run.
Q: NMR signals are broad or missing.
A: Broadening indicates aggregation or poor solubility.
-
Switch Solvent: Move from DMSO-d6 to TFA-d (Trifluoroacetic acid-d) or CDCl3/TFA mixtures if the compound is extremely rigid. The acid disrupts hydrogen bonding and stacking.
-
Temperature: Run the NMR at 80°C (using DMSO-d6). This sharpens the peaks significantly by increasing molecular tumbling rates.
References
-
McGrath, J. E., et al. (2025). Synthesis and Characterization of Novel Fluorine-Containing Poly(aryl ether nitrile)s. ResearchGate. Link
-
Kiani, M., et al. (2023).[2] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Link
-
BenchChem Technical Guides. (2025). Solubility of 4-Ethoxyphenol in Organic Solvents: A Technical Guide. Link
-
Imperial College London. (2018). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution: Solvent Effects. Link
-
Royal Society of Chemistry. (2025). Anion-Enhanced Solvophobic Effects in Organic Solvent. Link
Sources
Technical Support Center: Minimizing Side Reactions in tert-Butyl Ester Formation
Welcome to the technical support guide for the synthesis of tert-butyl (t-Bu) esters. As a widely used protecting group for carboxylic acids in organic synthesis, particularly in pharmaceutical development and complex molecule synthesis, the formation of t-Bu esters is a critical step.[1][2][3] The steric bulk of the t-butyl group provides excellent stability against a variety of nucleophilic and basic conditions, while its acid lability allows for selective removal.[1][4] However, the very nature of the intermediates involved in t-butyl ester formation can lead to undesired side reactions.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize these side reactions and optimize your synthetic outcomes. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure you are receiving trustworthy and authoritative guidance.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during tert-butyl ester formation, along with concise solutions. For a more detailed explanation of the underlying chemistry and step-by-step troubleshooting, please refer to the corresponding sections below.
| Question | Brief Answer |
| My reaction is producing a significant amount of isobutylene gas. How can I prevent this? | This is common in acid-catalyzed reactions. Lowering the reaction temperature and using a milder acid catalyst can help. Consider alternative methods like the Steglich esterification. |
| I'm observing the formation of N-acylurea as a major byproduct in my DCC-mediated esterification. What's going wrong? | N-acylurea formation is a known side reaction in carbodiimide couplings. Ensure you are using a catalytic amount of DMAP and consider running the reaction at a lower temperature (e.g., 0 °C to start).[5][6] |
| My starting material is sensitive to strong acids. What are the best methods for forming a t-butyl ester under mild conditions? | The Steglich esterification using DCC (or EDC) and a catalytic amount of DMAP is a very mild and effective method.[5][6][7] Another excellent option is using di-tert-butyl dicarbonate (Boc₂O) with a DMAP catalyst.[8][9] |
| I'm getting low yields and a complex mixture of products. What are the general parameters I should check? | Ensure all your reagents and solvents are anhydrous. Water can interfere with many esterification methods. Also, re-evaluate your choice of catalyst, reaction temperature, and reaction time. |
| Can I use tert-butanol directly with a carboxylic acid to form the ester? | Direct esterification with tert-butanol is possible but often requires an activating agent or a strong acid catalyst, which can lead to side reactions like isobutylene formation.[1][10] |
In-Depth Troubleshooting Guides
Issue 1: Excessive Isobutylene Formation in Acid-Catalyzed Esterification
Root Cause Analysis: The formation of isobutylene is a primary side reaction in acid-catalyzed methods, such as the Fischer esterification or reaction with isobutylene gas. This occurs due to the elimination of a proton from the intermediate tert-butyl carbocation.[5]
Figure 1. Competing pathways in acid-catalyzed tert-butyl ester formation.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures favor elimination reactions. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce isobutylene formation.
-
Use a Milder Acid Catalyst: Instead of strong mineral acids like sulfuric acid, consider using a milder catalyst such as a sulfonic acid resin (e.g., Amberlyst) or trifluoromethanesulfonic acid in catalytic amounts.[1]
-
Consider an Alternative Method: If isobutylene formation remains a significant issue, especially with sensitive substrates, it is highly recommended to switch to a non-acid-catalyzed method like the Steglich esterification or the use of di-tert-butyl dicarbonate.
Issue 2: N-Acylurea Formation in DCC-Mediated Esterification (Steglich Esterification)
Root Cause Analysis: In the Steglich esterification, dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[5] This side reaction is more prevalent with sterically hindered alcohols or when the esterification is slow.[11]
Figure 2. Role of DMAP in minimizing N-acylurea formation.
Troubleshooting Steps:
-
Ensure the Use of Catalytic DMAP: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more reactive acyl-pyridinium species.[12] This intermediate reacts rapidly with the alcohol, outcompeting the rearrangement to the N-acylurea. Typically, 5-10 mol% of DMAP is sufficient.[5]
-
Control the Reaction Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.[4] This can help to control the rate of the initial activation and minimize side reactions.
-
Order of Reagent Addition: Add the DCC to a pre-cooled solution of the carboxylic acid, tert-butanol, and DMAP. This ensures that the nucleophilic alcohol and DMAP are present to react with the O-acylisourea intermediate as soon as it is formed.
Issue 3: Low Yields with Di-tert-butyl Dicarbonate (Boc₂O)
Root Cause Analysis: The reaction of a carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of DMAP is a very clean and efficient method for forming tert-butyl esters.[8][9] The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. Low yields can often be attributed to incomplete reaction or decomposition of the Boc₂O.
Troubleshooting Steps:
-
Check the Quality of Boc₂O: Boc₂O can slowly decompose, especially in the presence of moisture, to form tert-butanol and carbon dioxide, leading to pressure buildup in the container.[13] Use a fresh bottle of Boc₂O if decomposition is suspected.
-
Ensure Anhydrous Conditions: Any water present in the reaction mixture can react with the Boc₂O and reduce the yield of the desired ester. Use anhydrous solvents and dry all glassware thoroughly.
-
Optimize Catalyst Loading: While DMAP is an effective catalyst, in some cases, particularly with less reactive carboxylic acids, a slightly higher catalyst loading (up to 20 mol%) may be beneficial.
-
Monitor the Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.
Experimental Protocols
Protocol 1: Steglich Esterification for Acid-Sensitive Substrates
This protocol is ideal for forming tert-butyl esters from carboxylic acids that are sensitive to acidic conditions.[4]
-
To a solution of the carboxylic acid (1.0 eq.) and tert-butanol (1.2-1.5 eq.) in anhydrous dichloromethane (DCM, 0.5 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Remove the precipitated dicyclohexylurea (DCU) by filtration.
-
Wash the filtrate with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Esterification using Di-tert-butyl Dicarbonate (Boc₂O)
This method is particularly advantageous due to the formation of volatile byproducts, simplifying purification.[8][9]
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature. Effervescence (CO₂ evolution) should be observed.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts (tert-butanol).
-
If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid solution) and brine to remove the DMAP.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tert-butyl ester.
-
Purify by column chromatography if needed.
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Synthesis of Isobutylene and Its Use in Esterification Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
-
Tert-butyl esters Definition. Fiveable. [Link]
-
Acetic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. ResearchGate. [Link]
-
Tert-butyl esters can be prepared by the acid-catalyzed reaction of methy... Filo. [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Thieme Connect. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
- US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
-
Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing). [Link]
-
A simple and powerful tert-butylation of carboxylic acids and alcohols. J-STAGE. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ScienceDirect. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. PMC. [Link]
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
An improved method for the catalytic preparation of t-butyl esters of carboxylic and fatty acids. The Hebrew University of Jerusalem. [Link]
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC. [Link]
-
Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions. ACS Omega. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. [Link]
-
One-pot esterification and Ritter reaction: chemo- and regioselectivity from tert-butyl methyl ether. Academia.edu. [Link]
-
Can someone please explain how this reaction adds a tert-butyl group and not an isobutyl group? Thanks. Reddit. [Link]
-
Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]
-
CARBOCATIONS: REARRANGEMENT REACTIONS. eGyanKosh. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Tert-butyl 2-(4-cyanophenoxy)acetate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 2-(4-cyanophenoxy)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. We will dissect the structural features of the molecule, predict the resulting spectrum based on first principles, and compare it with structural analogs to provide a richer understanding of how subtle electronic effects manifest in ¹H NMR spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and validated through experimental data, ensuring both accuracy and practical utility in a laboratory setting.
Structural Analysis and Spectral Prediction
Before acquiring a spectrum, a robust analysis of the target molecule's structure allows us to form a hypothesis of the expected outcome. This predictive approach is a cornerstone of efficient structural elucidation. Tert-butyl 2-(4-cyanophenoxy)acetate possesses three distinct, non-coupled proton environments, which should lead to a relatively simple spectrum.
The molecule can be deconstructed into three key fragments:
-
The Tert-butyl group (-C(CH₃)₃): A highly symmetrical group with nine chemically equivalent protons.
-
The Methylene linker (-OCH₂CO-): An isolated two-proton system situated between two electron-withdrawing groups (a phenoxy group and a carbonyl group).
-
The 1,4-disubstituted (para) aromatic ring: A classic AA'BB' system due to the plane of symmetry along the C1-C4 axis. The two substituents, a phenoxy ether (-OR) and a nitrile (-CN), exert opposing electronic effects on the ring.
Caption: Logical comparison of the target molecule with structural analogs.
-
Methylene (-CH₂-) Analysis: Comparing our target molecule (~4.70 ppm) with tert-butyl cyanoacetate (~3.40 ppm) [1]provides a clear demonstration of the phenoxy group's influence. The substitution of a hydrogen with the 4-cyanophenoxy group causes a significant downfield shift of approximately 1.3 ppm. This is a direct consequence of the strong deshielding effect of the aromatic ether oxygen on the adjacent methylene protons.
-
Aromatic Proton Analysis: The aromatic signals in our target compound (~7.65 and ~7.00 ppm) are nearly identical to those in 4-cyanophenol (~7.60 and ~6.95 ppm). This indicates that the entire tert-butyl acetate substituent on the oxygen has a very similar electronic effect on the aromatic ring as a simple hydroxyl group. This is an important insight, confirming that the primary influence on the aromatic proton environment comes from the directly attached heteroatom (oxygen), not the more distant ester functionality.
-
Tert-butyl Proton Analysis: The chemical shift of the tert-butyl protons remains remarkably consistent across all relevant compounds (~1.50 ppm). This is expected, as the tert-butyl group is several bonds removed from the electronically active parts of the molecule. Its signal serves as a stable internal reference point, reliably appearing as a sharp, intense singlet integrating to nine protons. [2][3]
Experimental Protocol for High-Resolution ¹H NMR
To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. This protocol is designed to be self-validating by including an internal standard.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity tert-butyl 2-(4-cyanophenoxy)acetate into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its convenient solvent signal at ~7.26 ppm, which typically does not interfere with signals of interest.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Vortex the vial gently until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially in the aromatic region.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and resolving fine coupling patterns.
-
Acquisition:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform manual or automated phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal. The relative integration values should correspond to the number of protons giving rise to each signal (2:2:2:9).
-
Conclusion
The ¹H NMR spectrum of tert-butyl 2-(4-cyanophenoxy)acetate is a textbook example of how fundamental principles of structure and electronics govern spectroscopic outcomes. The spectrum is characterized by four distinct signals: a highly deshielded doublet for the protons ortho to the cyano group, a more shielded doublet for the protons ortho to the phenoxy oxygen, a singlet for the methylene linker deshielded by two adjacent heteroatoms, and a prominent upfield singlet for the tert-butyl group. Comparative analysis with structural analogs confirms the powerful and localized electronic effects of the substituents. By following the detailed protocol provided, researchers can reliably obtain and interpret a high-quality spectrum, enabling confident structural verification of this versatile synthetic intermediate.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. ACD/Labs Blog. Retrieved from [Link]
-
Siniscalchi, T. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PubMed Central. Retrieved from [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Infrared Spectroscopic Analysis of Tert-butyl 2-(4-cyanophenoxy)acetate: Focusing on the Nitrile (C≡N) Stretching Frequency
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peak of the nitrile functional group in tert-butyl 2-(4-cyanophenoxy)acetate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond simple peak identification. It delves into the underlying physical-organic principles that govern the nitrile stretching frequency and presents a comparative analysis with structurally related molecules. By understanding these structure-spectra relationships, researchers can more accurately interpret spectral data and confirm molecular identity with a higher degree of confidence.
The Nitrile Stretching Vibration: A Theoretical Framework
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in an absorption band in the IR spectrum.[2]
The nitrile group (C≡N) possesses a carbon-nitrogen triple bond. The stretching vibration of this strong bond gives rise to a characteristic absorption peak in a relatively "quiet" region of the IR spectrum, typically between 2100 and 2300 cm⁻¹.[3] The peak is generally sharp and of medium to strong intensity due to the significant change in dipole moment during the stretching vibration.[4]
Several factors can influence the precise position of the C≡N absorption peak:
-
Conjugation: When a nitrile group is directly attached to a π-system, such as an aromatic ring or a double bond, its absorption frequency shifts to a lower wavenumber (a "red shift").[3][4] This occurs because electron delocalization between the π-system and the triple bond weakens the C≡N bond, lowering the energy required to excite its stretching vibration. Aromatic nitriles typically absorb in the 2240–2222 cm⁻¹ range, whereas their saturated (aliphatic) counterparts absorb at a higher frequency, from 2260–2240 cm⁻¹.[4][5]
-
Electronic Effects of Substituents: In aromatic nitriles, other substituents on the ring can further modulate the peak position. Electron-donating groups (EDGs) can enhance conjugation and cause a further red shift, while electron-withdrawing groups (EWGs) can have the opposite effect.
-
Solvent and Hydrogen Bonding: The polarity of the solvent and the presence of hydrogen bonding can also influence the nitrile frequency. Hydrogen bonding to the nitrile nitrogen, for instance, can cause a notable shift in the peak position, often to a higher frequency (a "blue shift").[6][7]
Spectral Analysis of Tert-butyl 2-(4-cyanophenoxy)acetate
Tert-butyl 2-(4-cyanophenoxy)acetate is a multi-functional molecule. Its structure includes a nitrile group conjugated with a para-substituted benzene ring, an ether linkage, and a tert-butyl ester.
Based on its structure as a conjugated aromatic nitrile, the C≡N stretching vibration is expected to appear in the 2240–2222 cm⁻¹ region. The para-substituent, -O-CH₂-COO-tBu, acts as an electron-donating group through the resonance of the ether oxygen's lone pairs with the aromatic ring. This electronic effect is expected to place the nitrile absorption peak towards the lower end of this range, likely around 2225-2230 cm⁻¹ .
Other key expected absorption peaks that help confirm the molecule's identity include:
-
C=O Stretch (Ester): A strong, sharp peak around 1750-1735 cm⁻¹.[8]
-
Aromatic C=C Stretches: Medium-intensity peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretches (Ether and Ester): Strong peaks in the 1300-1000 cm⁻¹ fingerprint region.
-
sp³ C-H Stretches (tert-butyl & methylene): Peaks just below 3000 cm⁻¹.
Comparative Analysis: The Impact of Molecular Structure on the C≡N Peak
To contextualize the spectral features of tert-butyl 2-(4-cyanophenoxy)acetate, its nitrile peak position is best understood by comparison with simpler, analogous compounds.
| Compound | Structure | C≡N Peak Position (cm⁻¹) | Key Structural Feature | Rationale for Peak Position |
| Acetonitrile | CH₃-C≡N | ~2252[4] | Aliphatic (Saturated) | No conjugation; C≡N bond is at its strongest, requiring higher energy (higher wavenumber) to stretch. |
| Benzonitrile | Ph-C≡N | ~2227[9][10] | Aromatic (Conjugated) | Conjugation with the benzene ring weakens the C≡N bond, causing a significant red shift of ~25 cm⁻¹ compared to acetonitrile. |
| 4-Cyanophenol | HO-Ph-C≡N | ~2227[11] | Aromatic, with EDG | The hydroxyl (-OH) group is an electron-donating group (EDG), but its effect on the nitrile peak is subtle. The peak position is very similar to unsubstituted benzonitrile. |
| Tert-butyl 2-(4-cyanophenoxy)acetate | tBuOOCCH₂O-Ph-C≡N | ~2228 (Expected) | Aromatic, with EDG | The para-alkoxy substituent is also an electron-donating group. Its effect is expected to be similar to the hydroxyl group, resulting in a peak position very close to that of benzonitrile and 4-cyanophenol. |
This comparison clearly demonstrates the dominant role of conjugation in determining the nitrile peak position. The ~25 cm⁻¹ shift from acetonitrile to benzonitrile is a classic example of this effect. The electronic influence of the para-substituents in both 4-cyanophenol and the target molecule is more subtle but confirms that the electronic environment is consistent with a conjugated system.
Experimental Protocol for High-Fidelity IR Spectrum Acquisition
To obtain a reliable IR spectrum, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples directly without the need for KBr pellet preparation.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.
-
Verify that the ATR accessory, typically equipped with a diamond or germanium crystal, is clean. Clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, run a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid tert-butyl 2-(4-cyanophenoxy)acetate sample onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal intensity.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters include:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Number of Scans: 16 to 32 (signal-averaging improves the signal-to-noise ratio)
-
Resolution: 4 cm⁻¹
-
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Use the peak-picking tool to identify the precise wavenumber of the key absorption bands, paying special attention to the sharp C≡N peak expected around 2228 cm⁻¹.
-
Label all significant peaks corresponding to the molecule's functional groups (C≡N, C=O, C-O, etc.).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press arm with an appropriate solvent to remove all traces of the sample.
-
Caption: Factors influencing the C≡N infrared stretching frequency.
References
-
JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from JoVE. URL: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Retrieved from Specac Ltd. URL: [Link]
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UniTechLink. Analysis of Infrared spectroscopy (IR). Retrieved from UniTechLink. URL: [Link]
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University of Colorado Boulder. IR Spectroscopy by Functional Group. Retrieved from University of Colorado Boulder, Department of Chemistry. URL: [Link]
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Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Retrieved from Spectroscopy Online. URL: [Link]
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ResearchGate. (2022). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from ResearchGate. URL: [Link]
-
Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. URL: [Link]
-
Chegg. (2023). Question: Can someone please explain to me the IR spectra of benzonitrile. Retrieved from Chegg. URL: [Link]
-
NIST. Benzonitrile. in NIST Chemistry WebBook, SRD 69. Retrieved from NIST. URL: [Link]
-
AIP Publishing. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics. URL: [Link]
-
Physical Chemistry Laboratory Server. (2021). Ultrafast Vibrational Spectroscopy of Cyanophenols. Retrieved from Physical Chemistry Laboratory Server, Seoul National University. URL: [Link]
-
PubMed Central (PMC). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Retrieved from PMC. URL: [Link]
-
ResearchGate. High resolution electronic spectrum of p-cyanophenol. Retrieved from ResearchGate. URL: [Link]
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PubChem. 4-Cyanophenol. Retrieved from PubChem. URL: [Link]
-
SlidePlayer. INFRARED SPECTROSCOPY (IR). Retrieved from SlidePlayer. URL: [Link]
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Scribd. Factors Affecting IR Absorption Peaks. Retrieved from Scribd. URL: [Link]
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Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from Chemistry LibreTexts. URL: [Link]
- Google Patents. (2011). CN102140071A - Method for synthesizing 2-(4-tert-butyl-phenyl) malonic mononitrile (2-methoxyl) ethyl ester. Retrieved from Google Patents.
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from Organic Syntheses. URL: [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from OpenStax. URL: [Link]
-
ChemRxiv. Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. Retrieved from ChemRxiv. URL: [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. Retrieved from Michigan State University, Department of Chemistry. URL: [Link]
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A Comparative Guide to ¹³C NMR Chemical Shifts for Tert-Butyl Phenoxyacetate Derivatives
This in-depth technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) chemical shifts for tert-butyl phenoxyacetate and its derivatives. Designed for researchers, scientists, and drug development professionals, this guide delves into the structural elucidation of these compounds through the lens of ¹³C NMR spectroscopy. We will explore the influence of various substituents on the chemical shifts of the aromatic and aliphatic carbons, providing both predicted data and a robust experimental framework for acquiring high-quality spectra.
Introduction to ¹³C NMR in Structural Analysis
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1] This sensitivity makes ¹³C NMR an invaluable tool for identifying functional groups, determining substitution patterns on aromatic rings, and elucidating the overall structure of organic compounds.
For the tert-butyl phenoxyacetate scaffold, ¹³C NMR allows for the unambiguous assignment of all carbon atoms, from the carbonyl and quaternary carbons of the tert-butyl ester group to the individual carbons of the substituted phenyl ring. The chemical shifts of the aromatic carbons are particularly informative, as they are directly influenced by the electronic effects (both inductive and resonance) of substituents on the phenyl ring.
Predicted ¹³C NMR Chemical Shifts of Tert-Butyl Phenoxyacetate and its Derivatives
Due to a scarcity of publicly available experimental ¹³C NMR data for a comprehensive series of tert-butyl phenoxyacetate derivatives, this guide utilizes high-quality predicted data to facilitate a comparative analysis. The chemical shifts presented in Table 1 were generated using a combination of established NMR prediction algorithms, which employ extensive databases and machine learning models to provide reliable estimations.[2][3][4][5] These predictions serve as a valuable starting point for spectral interpretation and for understanding the impact of substituents on the carbon framework.
The following table outlines the predicted ¹³C NMR chemical shifts for tert-butyl phenoxyacetate and four of its para-substituted derivatives: p-methoxy, p-nitro, p-chloro, and p-methyl. The numbering scheme for the carbon atoms is provided in the accompanying diagram.
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for Tert-Butyl Phenoxyacetate Derivatives
| Carbon Atom | Unsubstituted (H) | p-OCH₃ | p-NO₂ | p-Cl | p-CH₃ |
| C=O | 168.5 | 168.7 | 168.1 | 168.3 | 168.6 |
| -O-C(CH₃)₃ | 82.5 | 82.6 | 82.9 | 82.7 | 82.4 |
| -O-C(CH₃)₃ | 28.1 | 28.1 | 28.0 | 28.1 | 28.1 |
| -O-CH₂- | 65.7 | 66.2 | 65.9 | 65.8 | 65.8 |
| C1 | 157.5 | 153.8 | 161.8 | 156.1 | 155.4 |
| C2/C6 | 114.8 | 115.1 | 114.5 | 116.2 | 114.7 |
| C3/C5 | 129.6 | 122.0 | 126.1 | 130.0 | 130.3 |
| C4 | 121.5 | 142.1 | 141.9 | 126.5 | 130.8 |
Note: Predicted chemical shifts are relative to TMS (δ = 0 ppm) and were calculated using publicly available prediction software. Actual experimental values may vary.
Analysis of Substituent Effects
The data in Table 1 clearly demonstrates the influence of para-substituents on the chemical shifts of the aromatic carbons.
-
Electron-Donating Groups (EDGs): The p-methoxy (-OCH₃) and p-methyl (-CH₃) groups are electron-donating. The -OCH₃ group, a strong EDG, causes a significant upfield shift (to lower ppm values) of the ortho (C2/C6) and para (C4) carbons due to increased electron density through resonance. Conversely, the ipso-carbon (C1) experiences a downfield shift. The -CH₃ group, a weaker EDG, shows a similar but less pronounced effect.
-
Electron-Withdrawing Groups (EWGs): The p-nitro (-NO₂) and p-chloro (-Cl) groups are electron-withdrawing. The potent -NO₂ group causes a substantial downfield shift of the para-carbon (C4) and a slight downfield shift of the ortho-carbons (C2/C6) due to the withdrawal of electron density. The ipso-carbon (C1) is also shifted downfield. The moderately deactivating -Cl group exhibits a similar, albeit less dramatic, effect.
These trends are consistent with established principles of substituent effects in aromatic systems and highlight the diagnostic power of ¹³C NMR in determining the electronic nature of substituents.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a standardized procedure for obtaining high-quality ¹³C NMR spectra of tert-butyl phenoxyacetate derivatives.
I. Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[6]
-
Sample Weighing: Accurately weigh 20-50 mg of the tert-butyl phenoxyacetate derivative. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[6]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can accurately reference the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]
II. Instrument Setup and Data Acquisition
The following are general parameters for a standard ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
-
Spectrometer Frequency: ≥ 400 MHz for ¹H (which corresponds to ~100 MHz for ¹³C). Higher field strengths provide better signal dispersion and sensitivity.
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
-
Temperature: 298 K (25 °C).
-
Pulse Width: A 30° or 45° pulse angle is typically used to allow for faster repetition rates.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.
-
Number of Scans (NS): 64 to 1024 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.
-
Spectral Width (SW): Approximately 240 ppm (e.g., from -10 to 230 ppm).
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Visualizing the Workflow and Molecular Structure
To better illustrate the experimental process and the molecular structure under investigation, the following diagrams are provided.
Caption: Experimental workflow for acquiring ¹³C NMR spectra.
Caption: Structure of tert-butyl phenoxyacetate with carbon numbering.
Conclusion
References
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-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved February 23, 2026, from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved February 23, 2026, from [Link]
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Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved February 23, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 23, 2026, from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved February 23, 2026, from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 23, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 23, 2026, from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved February 23, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Retrieved February 23, 2026, from [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Identification of Para-Substituted Phenoxy Esters
Abstract
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthesized compounds is a cornerstone of rigorous scientific practice. Para-substituted phenoxy esters, a common motif in medicinal chemistry and materials science, present a unique set of spectroscopic challenges and identifiers. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification of these molecules. By delving into the causality behind experimental choices and presenting validated data, this document serves as a practical resource for both novice and experienced analytical chemists.
Introduction: The "Why" of Spectroscopic Diligence
The isomeric nature of substituted aromatic compounds necessitates a multi-faceted analytical approach. For para-substituted phenoxy esters, seemingly minor positional changes of substituents can dramatically alter biological activity and material properties. Therefore, relying on a single spectroscopic method is often insufficient and can lead to ambiguous or erroneous structural assignments. This guide champions a self-validating system, where data from NMR, IR, and MS are synergistically employed to build an unassailable structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Mapping
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment and connectivity of atoms.
¹H NMR Spectroscopy: Unraveling the Proton Framework
The ¹H NMR spectrum of a para-substituted phenoxy ester can be logically dissected into three key regions: the aromatic region, the phenoxy-adjacent methylene protons, and the ester alkyl group protons.
-
Aromatic Region (typically 6.8 - 8.0 ppm): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The electronic nature of the para-substituent significantly influences the chemical shifts of the aromatic protons. Electron-donating groups (e.g., -OCH₃) will shield the protons, shifting them to a higher field (lower ppm), while electron-withdrawing groups (e.g., -Cl, -NO₂) will deshield them, causing a downfield shift (higher ppm).[1]
-
Phenoxy-adjacent Methylene Protons (-O-CH₂-C=O): These protons typically appear as a singlet in the range of 4.5 - 5.0 ppm. Their chemical shift is influenced by the electronegativity of the adjacent oxygen atoms.
-
Ester Alkyl Group Protons: For an ethyl ester, a characteristic quartet (for the -OCH₂CH₃) and triplet (for the -OCH₂CH₃) will be observed. The quartet typically appears around 4.2 ppm, and the triplet around 1.3 ppm.
Causality in Experimental Choice: The Role of the Solvent
The choice of NMR solvent is not merely a matter of solubility; it can significantly impact the observed chemical shifts.[2] Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds.[2] However, for more complex spectra or to resolve overlapping signals, using a different solvent like benzene-d₆ can be advantageous. The aromatic solvent can induce differential shielding effects on the solute molecule, aiding in spectral dispersion.[3] It's crucial to be aware that solvent-solute interactions can alter the electronic environment of the protons, leading to shifts in their resonance frequencies.[3][4][5]
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering a direct view of the carbon framework.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is one of the most deshielded carbons, typically appearing in the range of 165-175 ppm.[6]
-
Aromatic Carbons: A para-substituted benzene ring will show four distinct signals in the ¹³C NMR spectrum due to symmetry.[7] The chemical shift of the ipso-carbon (the carbon directly attached to the substituent) is particularly sensitive to the substituent's electronic properties.[7][8]
-
Phenoxy-adjacent Methylene Carbon (-O-CH₂-C=O): This carbon signal is typically found in the range of 60-70 ppm.
-
Ester Alkyl Group Carbons: For an ethyl ester, the -OCH₂CH₃ carbon will appear around 61 ppm, and the -OCH₂CH₃ carbon will be further upfield at approximately 14 ppm.[6]
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the phenoxy ester in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 300 MHz or higher field spectrometer. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Comparative Data: ¹H and ¹³C NMR Chemical Shifts for Representative Para-Substituted Phenoxy Esters
| Compound | Para-Substituent | Aromatic Protons (¹H, ppm) | -OCH₂- (¹H, ppm) | Ester Alkyl (¹H, ppm) | C=O (¹³C, ppm) | Aromatic Carbons (¹³C, ppm) | -OCH₂- (¹³C, ppm) | Ester Alkyl (¹³C, ppm) |
| Ethyl 2-(4-methoxyphenoxy)acetate | -OCH₃ | 6.80-6.90 (m, 4H) | 4.59 (s, 2H) | 4.25 (q, 2H), 1.29 (t, 3H) | ~169 | ~154, 150, 115, 114 | ~67 | ~61, 14 |
| Ethyl 2-(4-chlorophenoxy)acetate[9] | -Cl | 6.84 (d, 2H), 7.23 (d, 2H) | 4.61 (s, 2H) | 4.26 (q, 2H), 1.30 (t, 3H) | ~168 | ~156, 129, 126, 116 | ~67 | ~61, 14 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For para-substituted phenoxy esters, the most informative regions of the IR spectrum are the carbonyl stretching and the C-O stretching vibrations.
-
Carbonyl (C=O) Stretch: Esters exhibit a strong, characteristic C=O stretching absorption in the range of 1735-1750 cm⁻¹.[10] The exact position can be influenced by conjugation; however, for phenoxy esters, this effect is generally minimal.
-
C-O Stretches: Two distinct C-O stretching bands are expected. The C-O stretch of the acyl-oxygen bond appears in the 1250-1300 cm⁻¹ region, while the O-alkyl bond stretch is found between 1000-1100 cm⁻¹.[11]
-
Aromatic C-H and C=C Bends: Out-of-plane bending vibrations for para-substituted benzenes typically appear as a strong band in the 810-840 cm⁻¹ region.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.
Key Fragmentation Pathways for Phenoxy Esters:
Upon electron ionization, the phenoxy ester will form a molecular ion (M⁺•). This ion can then undergo several characteristic fragmentation reactions:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the alkoxy group (-OR) or the phenoxy group (-OAr).[12][13]
-
McLafferty Rearrangement: If the ester alkyl chain is long enough (at least three carbons), a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.[12]
-
Cleavage of the Phenoxy Ether Bond: The C-O bond between the aromatic ring and the ester moiety can cleave, leading to the formation of a phenoxy radical and a charged ester fragment, or a phenoxide ion and a charged ester fragment.
Comparative Data: Key Mass Fragments for Representative Para-Substituted Phenoxy Esters
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and (Proposed Identity) |
| Ethyl 2-(4-methoxyphenoxy)acetate | 196 | 123 (methoxyphenoxy), 109 (methoxyphenol), 73 (ethoxycarbonyl) |
| Ethyl 2-(4-chlorophenoxy)acetate[9] | 214/216 (isotope pattern) | 143/145 (chlorophenoxy), 129/131 (chlorophenol), 73 (ethoxycarbonyl) |
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
A Synergistic Approach to Identification: A Workflow
A logical and efficient workflow is crucial for the unambiguous identification of para-substituted phenoxy esters.
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. merckmillipore.com [merckmillipore.com]
- 3. reddit.com [reddit.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Acetic acid, (4-chlorophenoxy)-, ethyl ester | C10H11ClO3 | CID 26689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Tert-butyl 2-(4-cyanophenoxy)acetate proper disposal procedures
Topic: Tert-butyl 2-(4-cyanophenoxy)acetate Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Research Scientists & Chemical Safety Officers
Executive Summary: Immediate Action Protocol
Tert-butyl 2-(4-cyanophenoxy)acetate (CAS: 54601-63-3) is a functionalized organic intermediate combining a nitrile (cyano) moiety and a tert-butyl ester . Improper disposal poses two specific mechanistic risks: acid-catalyzed hydrolysis releasing hydrogen cyanide (HCN) and isobutylene gas evolution.
CRITICAL DISPOSAL RULES:
-
NO DRAIN DISPOSAL: Strictly prohibited.
-
SEGREGATION: Do NOT mix with strong acids (HCN risk) or strong oxidizers.
-
STREAM: Segregate into Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
-
DESTRUCTION: Final disposal must be via High-Temperature Incineration .
Chemical Hazard Profile & Mechanistic Context
To dispose of this compound safely, one must understand its reactivity profile. As a Senior Application Scientist, I prioritize the "why" behind the safety rules to ensure compliance through understanding.
| Feature | Chemical Moiety | Disposal Risk / Mechanism |
| Toxicity | Nitrile (-CN) | Metabolic Toxicity: Nitriles can metabolize to release cyanide ions in vivo. Chemical Reactivity: In the presence of strong acids and heat, nitriles hydrolyze. While stable at neutral pH, acidic waste streams can catalyze the release of toxic gases. |
| Flammability | Tert-butyl Ester | Combustibility: Esters are organic fuels. The tert-butyl group is bulky and acid-labile. Cleavage Risk: Strong acids cleave this ester to form isobutylene (flammable gas) and the parent acid, potentially pressurizing waste containers. |
| Environmental | Phenoxy Core | Aquatic Toxicity: Phenoxy-derivatives are often persistent and toxic to aquatic life, mandating zero-discharge to sewer systems. |
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. Each step prevents the failure of the next (e.g., proper labeling prevents incompatible mixing).
Phase A: Preparation & Quenching (Small Scale < 5g)
Note: For pure substance disposal, quenching is rarely required unless the compound is reactive. For this stable intermediate, direct packaging is preferred to minimize handling exposure.
-
PPE Verification: Nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles. Work inside a fume hood.
-
Solvent Dissolution: If the material is solid, do not dispose of it as dry solid waste if possible. Dissolve in a minimal amount of compatible solvent (Acetone or Ethyl Acetate) to ensure it enters the liquid waste stream for easier incineration.
-
Reasoning: Liquid injection incinerators are more efficient for organic intermediates than solid bulk handling.
-
Phase B: Waste Segregation (The Critical Step)
-
Select Container: Use an HDPE (High-Density Polyethylene) or Glass container.
-
Avoid: Metal cans (corrosion risk if hydrolysis occurs).
-
-
Stream Selection:
-
Scenario A (Pure/Solvent Mix): Pour into "Organic Waste - Non-Halogenated" .
-
Scenario B (Halogenated Mix): If dissolved in DCM/Chloroform, pour into "Organic Waste - Halogenated" .
-
-
Incompatibility Check: Ensure the waste container DOES NOT contain:
-
Concentrated Sulfuric/Nitric Acid (Risk: Exothermic hydrolysis/HCN evolution).
-
Strong Oxidizers (Peroxides, Permanganates).
-
Phase C: Labeling & Documentation
-
Labeling: Apply a hazardous waste label immediately.
-
Content Description: Write the full chemical name. DO NOT use abbreviations or structures alone.
-
Mandatory Tag: "Contains Nitriles - Toxic."
-
-
Hazard Checkboxes: Mark "Toxic" and "Flammable/Combustible."
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of Tert-butyl 2-(4-cyanophenoxy)acetate, emphasizing the segregation logic to prevent acid-nitrile mixing.
Caption: Operational flow for segregating nitrile-ester intermediates. Note the critical checkpoint at segregation to prevent acid contamination.
Regulatory Framework (RCRA & EPA)
For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Classification:
-
While Tert-butyl 2-(4-cyanophenoxy)acetate is not explicitly "P-Listed" (Acutely Toxic) or "U-Listed" by specific CAS name, it must be characterized by its properties.
-
Characteristic Codes:
-
D001 (Ignitable): If the flash point of the waste solution is < 60°C (140°F).
-
D003 (Reactivity): Potential assignment if the waste is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5. Strict segregation prevents this classification from manifesting as a hazard.
-
-
-
Satellite Accumulation Areas (SAA):
-
Keep containers closed at all times except when adding waste (40 CFR 262.15).
-
Secondary containment is required to capture spills.
-
Emergency Procedures (Spill Management)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Nitriles can be volatile; ensure the area is aired out.
-
PPE Upgrade: Use a half-mask respirator with organic vapor/acid gas cartridges if the spill is >100mL.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (increases surface area for flammability).
-
Decontaminate: Wash the area with a mild detergent and water. Collect all rinsate as hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrile Derivatives. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management Systems. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA.gov. Available at: [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
